molecular formula C7H16N2O B13893497 3-Propylamino morpholine

3-Propylamino morpholine

Cat. No.: B13893497
M. Wt: 144.21 g/mol
InChI Key: JXKAILMMPPFNOX-UHFFFAOYSA-N
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Description

3-Propylamino morpholine is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a morpholine ring, a common heterocycle in medicinal chemistry known for its versatility, which is further functionalized with a propylamino side chain. This structure makes it a valuable bifunctional intermediate or building block for constructing more complex molecules . Morpholine derivatives are extensively utilized in research as key precursors in the development of potential therapeutics. They are frequently explored as core structures in various pharmacological classes, including analgesics, anti-inflammatories, anticancer agents, and antimicrobials . Furthermore, morpholine rings are known to be incorporated into the structure of kinase inhibitors and other enzyme-targeting compounds . Beyond pharmaceutical applications, related morpholine compounds serve as corrosion inhibitors in industrial processes and as catalysts in chemical reactions, such as the formation of polyurethanes . Applications & Research Value This reagent serves as a versatile scaffold in drug discovery and medicinal chemistry. Its structure allows it to act as a building block for novel chemical entities. Researchers value morpholine-containing compounds for their ability to modulate solubility and pharmacokinetic properties of lead molecules . The specific substitution pattern of 3-propylamino morpholine may provide a unique spatial orientation of functional groups, making it a useful template for probing target-ligand interactions, particularly in the design of inhibitors for various biological targets. Handling & Safety This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use. As with many amine-functional compounds, it is expected to be air-sensitive and should be stored under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-propylmorpholin-3-amine

InChI

InChI=1S/C7H16N2O/c1-2-3-8-7-6-10-5-4-9-7/h7-9H,2-6H2,1H3

InChI Key

JXKAILMMPPFNOX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1COCCN1

Origin of Product

United States

Foundational & Exploratory

3-Morpholinopropylamine synonyms and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Dossier: 3-Morpholinopropylamine (3-MPA) – Nomenclature, Synthesis, and Application Framework

Executive Summary 3-Morpholinopropylamine (3-MPA), casually known as NAPM, serves as a critical bifunctional intermediate in the synthesis of pharmaceuticals, advanced epoxy curing agents, and corrosion inhibitors.[1] Its chemical architecture—a secondary amine functionality embedded within a morpholine ring coupled to a primary amine via a propyl tether—grants it unique reactivity profiles essential for nucleophilic substitutions and polymer cross-linking.[1] This guide provides a definitive reference on its nomenclature, physicochemical identity, and industrial-grade synthesis protocols, tailored for drug development scientists and process engineers.[1]

Identity & Nomenclature Systems[1]

Correct identification of 3-MPA is paramount in regulatory filings and database searching.[1] While "3-Morpholinopropylamine" is the common trade name, the IUPAC system prioritizes the carbon chain as the parent structure.[1]

Systematic Nomenclature Breakdown

The preferred IUPAC name is 3-(Morpholin-4-yl)propan-1-amine .[1][2]

  • Parent Chain: propan-1-amine (a 3-carbon chain terminating in a primary amine).[1]

  • Substituent: morpholin-4-yl (a morpholine ring attached via its nitrogen atom, which is position 4 of the ring).[1]

  • Locant: The substituent is attached to carbon 3 of the propyl chain.[1]

Validation Logic: The nitrogen of the primary amine takes priority for numbering the propyl chain (position 1).[1] Consequently, the morpholine ring is located at the distal end (position 3).[1]

Chemical Identifiers[1][2][3][4][5]
  • CAS Registry Number: 123-00-2[1][2][3][4][5][6][7][8]

  • EC Number: 204-590-2[1][5][7]

  • InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N[1][3][5]

  • SMILES: C1COCCN1CCCN

Synonyms & Commercial Designations

Inconsistent naming conventions often lead to procurement errors.[1] The following table consolidates valid synonyms categorized by their usage context.

SynonymContext/Usage
3-(Morpholin-4-yl)propan-1-amine Preferred IUPAC Name (PIN)
N-(3-Aminopropyl)morpholineCommon Chemical Name (emphasizes substitution)
4-(3-Aminopropyl)morpholineAlternative CAS Index Name
4-MorpholinepropanamineCAS Index Name (9CI)
NAPMCommon Industrial Acronym
1-Amino-3-morpholinopropaneStructural Description
3-MorpholinopropylamineStandard Commercial Trade Name

Structural Analysis & Physicochemical Properties[1][2][5]

Understanding the physical constants is vital for process design, particularly for distillation and solvent selection.[1]

PropertyValueUnitNotes
Molecular Weight 144.22 g/mol
Appearance Colorless Liquid-Amine-like odor; darkens on air exposure
Boiling Point 224 - 228°C@ 760 mmHg
Melting Point -15°C
Density 0.987g/mL@ 25°C
pKa ~10.3-Primary amine basicity
Refractive Index 1.476n20/D
Solubility Miscible-Water, Alcohols, Toluene

Reactivity Profile: 3-MPA is a strong base.[1] The primary amine (-NH2) is more nucleophilic and sterically accessible than the tertiary amine within the morpholine ring, making it the primary site for acylation or alkylation reactions in drug design.[1]

Experimental Protocol: Synthesis & Manufacturing

Objective: Synthesis of 3-Morpholinopropylamine via Cyanoethylation and Hydrogenation. Context: This route is the industry standard due to atom economy and scalability.[1] It avoids the use of halogenated alkylating agents (like 3-chloropropylamine), reducing hazardous waste.[1]

Reaction Pathway Visualization

SynthesisPathway Morpholine Morpholine (C4H9NO) Intermediate Intermediate: 3-Morpholinopropionitrile Morpholine->Intermediate Step 1: Michael Addition Exothermic, < 50°C Acrylonitrile Acrylonitrile (CH2=CHCN) Acrylonitrile->Intermediate Product Product: 3-Morpholinopropylamine Intermediate->Product Step 2: Hydrogenation H2, Raney Ni/Co, 130°C

Figure 1: Two-step industrial synthesis of 3-MPA involving Michael addition followed by catalytic hydrogenation.

Detailed Methodology

Step 1: Cyanoethylation (Formation of 3-Morpholinopropionitrile)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Reagent Load: Charge Morpholine (1.05 eq) into the flask.

  • Addition: Heat morpholine to 45°C. Slowly add Acrylonitrile (1.0 eq) dropwise.

    • Critical Control Point: The reaction is highly exothermic.[1] Maintain internal temperature between 45-50°C using an ice bath if necessary to prevent polymerization of acrylonitrile.[1]

  • Completion: Post-addition, stir at 50°C for 2 hours.

  • Validation: Monitor consumption of acrylonitrile via GC or TLC.

Step 2: Catalytic Hydrogenation (Reduction to Amine) [1]

  • Setup: Transfer the intermediate (3-morpholinopropionitrile) to a high-pressure autoclave.

  • Catalyst: Add Raney Nickel or Raney Cobalt (approx. 1-2 wt% of substrate).[1]

  • Solvent: Methanol or Ammonia/Methanol solution (to suppress secondary amine formation).

  • Reaction: Pressurize with Hydrogen (H2) to 3.0–4.0 MPa. Heat to 130°C.[1]

  • Workup: Cool, vent H2, and filter off the catalyst (Pyrophoric hazard: keep wet).

  • Purification: Distill the filtrate under reduced pressure to obtain 3-MPA (Purity >99%).

Applications in Drug Development[1][2][4][12]

3-MPA is not just a solvent; it is a "privileged structure" donor in medicinal chemistry.[1]

Pharmacophore Integration

The morpholine moiety is often introduced to improve the water solubility and metabolic stability of drug candidates.[1] The propyl linker provides optimal spacing to avoid steric clash with the target receptor.[1]

  • Neurological Targets: The morpholine ring aids in blood-brain barrier (BBB) penetration.[1]

  • Kinase Inhibitors: Used to solubilize hydrophobic heterocyclic cores (e.g., Gefitinib analogs).[1]

Logical Application Workflow

Applications cluster_uses Primary Applications MPA 3-Morpholinopropylamine (Precursor) Pharma Pharmaceutical Synthesis (Linker/Solubilizer) MPA->Pharma Nucleophilic Attack on Electrophiles Epoxy Epoxy Curing Agents (Toughness/Flexibility) MPA->Epoxy Cross-linking Corrosion Corrosion Inhibitors (Boiler Water Treatment) MPA->Corrosion Surface Adsorption

Figure 2: Functional utility map of 3-MPA across diverse chemical sectors.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Corrosive (Skin Corr.[1][6] 1B): Causes severe skin burns and eye damage.[1]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

Storage Protocol: Store under an inert atmosphere (Nitrogen/Argon).[1] The compound is air-sensitive and will absorb CO2 and moisture, degrading its purity and potentially forming carbamates that interfere with precise stoichiometric reactions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - 3-morpholinopropylamine. Retrieved from [Link][1]

  • Google Patents.CN1660825A - Method for preparing N-amino propyl morpholine.

Sources

Technical Safety & Handling Guide: 3-Morpholinopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 123-00-2 | Formula: C₇H₁₆N₂O | Synonyms: N-(3-Aminopropyl)morpholine, 4-(3-Aminopropyl)morpholine

Executive Summary

3-Morpholinopropylamine is a bifunctional intermediate widely utilized in the synthesis of pharmaceutical agents (specifically neurological targets), surfactants, and corrosion inhibitors. Its utility stems from the combination of a secondary amine (within the morpholine ring) and a reactive primary amine tail. However, this same reactivity presents a dual-hazard profile: immediate severe corrosivity (pH ~12) and delayed hypersensitivity (skin sensitization).

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of these hazards and a self-validating protocol for safe handling in research and development environments.

Physicochemical Profile

Understanding the physical constants is the first step in engineering safe processes. The high boiling point and low vapor pressure can lead to a false sense of security; however, the compound is hygroscopic and readily absorbs CO₂ to form carbamates, altering its stoichiometry in sensitive reactions.

PropertyValueCritical Implication
Physical State Colorless LiquidViscosity changes indicate moisture absorption.
Boiling Point 224–225 °CHigh thermal stability; difficult to remove by rotary evaporation.
Flash Point ~98–99 °C (Closed Cup)Classified as Combustible (Class IIIB). Preheating for reactions increases fire risk.
Density 0.987 g/mLDenser than many organic solvents; sinks in water.
pH ~12 (100 g/L H₂O)Corrosive. Causes irreversible tissue damage upon contact.
Vapor Pressure < 1 mmHg @ 20°CLow inhalation risk at ambient temp, but aerosols are highly toxic.
Solubility Miscible in WaterExothermic dissolution; heat generation upon water contact.

Hazard Assessment & Toxicology

Mechanism of Injury
  • Corrosion (Skin/Eyes): As a strong base, 3-Morpholinopropylamine saponifies cell membrane lipids and denatures proteins (liquefactive necrosis). Unlike acid burns, which form a protective eschar, alkaline burns penetrate deep into tissue until the base is neutralized or diluted. Eye contact can cause permanent corneal opacification.

  • Sensitization (Allergy): The primary amine group acts as a hapten. It covalently binds to skin proteins (via nucleophilic attack on carbonyls), creating an immunogenic complex. Subsequent exposures trigger a T-cell mediated hypersensitivity response (allergic contact dermatitis).

GHS Classification (Harmonized)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) Cat 3/4H311/H312: Toxic/Harmful in contact with skin.
Skin Corrosion Cat 1BH314: Causes severe skin burns and eye damage.
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.
Eye Damage Cat 1H318: Causes serious eye damage.[1]

Critical Control Points: Engineering & PPE

Standard nitrile exam gloves are insufficient for prolonged contact with primary amines and morpholine derivatives.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Standard Handling:Double-gloving is mandatory. Inner: Nitrile (inspection layer).[2][3] Outer: Butyl Rubber (0.3mm+) or Laminate (Silver Shield/Barrier) .

    • Justification: Morpholine derivatives can permeate thin nitrile (<4 mil) in under 15 minutes.

  • Eye Protection: Chemical splash goggles + Face shield. (Safety glasses are inadequate due to the risk of splash migration).

  • Respiratory: If heating or aerosolizing, use a full-face respirator with ABEK (Amine/Organic Vapor) cartridges.

Engineering Controls
  • Ventilation: Handle exclusively in a fume hood with a face velocity > 0.5 m/s.

  • Decontamination Station: Safety shower and eyewash must be within 10 seconds of the workstation.

Experimental Protocol: Safe Synthesis Workflow

This workflow incorporates "Stop/Go" decision points to ensure operator safety and chemical integrity.

Diagram 1: Safe Handling Workflow

SafeHandling Start Start: Reagent Retrieval CheckPPE Check PPE: Butyl Gloves + Face Shield? Start->CheckPPE Inspect Inspect Reagent: Colorless? No precipitate? CheckPPE->Inspect Yes Stop1 STOP: Don Proper PPE CheckPPE->Stop1 No Transfer Transfer via Cannula/Syringe (Avoid Open Pouring) Inspect->Transfer Pass Stop2 STOP: Potential Oxidation/Carbamate. Purify or Discard. Inspect->Stop2 Fail (Yellow/Cloudy) Reaction Reaction Execution (Monitor Exotherm) Transfer->Reaction Quench Quench/Workup (Neutralize pH slowly) Reaction->Quench Waste Waste Disposal (Segregate as Basic/Amine) Quench->Waste

Caption: Logic flow for the safe retrieval, inspection, and usage of 3-Morpholinopropylamine in synthesis.

Protocol Notes
  • Pre-Inspection: The liquid should be colorless. Yellowing indicates oxidation; cloudiness indicates moisture absorption (carbamate formation).

  • Transfer: Use positive pressure (nitrogen) or a glass syringe. Avoid pouring, which exposes the amine to atmospheric moisture and increases spill risk.

  • Quenching: When neutralizing excess reagent with acid, add acid dropwise at 0°C. The heat of neutralization is significant (~50 kJ/mol) and can cause flash boiling of solvents.

Emergency Response Protocols

In the event of exposure, immediate action is critical to prevent permanent damage.

Diagram 2: Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal FlushSkin Flush Water (30 min) Do NOT Neutralize Skin->FlushSkin FlushEye Flush Water (30 min) Hold Eyelids Open Eye->FlushEye FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir Medical Seek Medical Attention (Bring SDS) FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Caption: Immediate response triage for 3-Morpholinopropylamine exposure. Note: Never use vinegar/acid to neutralize skin burns.

Specific First Aid
  • Skin: Immediately drench with water.[1] Do not attempt to neutralize with vinegar or weak acids; the exothermic reaction will worsen the burn. Remove contaminated clothing while showering.[1]

  • Eyes: Irrigate immediately.[1] Time is vision. If contact lenses are present, remove them only if they are not stuck to the eye.

  • Spill Cleanup:

    • Evacuate area.

    • Don Butyl gloves and respirator.

    • Absorb with inert material (vermiculite/sand). Do not use sawdust (fire risk with amines).

    • Collect in a container labeled "Corrosive Alkali Waste."

Storage & Stability

  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Keep in tightly closed glass or HDPE containers. Avoid aluminum or copper fittings (amines corrode these metals).

  • Shelf Life: Re-test purity if stored > 6 months.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-morpholinopropylamine. Retrieved from [Link]

Sources

Introduction to 3-Propylamino morpholine: A Profile for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology and Safe Handling of 3-Propylamino morpholine

3-Propylamino morpholine, also known as N-(3-Aminopropyl)morpholine or 4-(3-Aminopropyl)morpholine, is a versatile bifunctional molecule characterized by a primary amine and a tertiary amine within a morpholine ring. Its unique structure makes it a valuable building block and reagent in various synthetic applications within the pharmaceutical and chemical industries.

This guide provides a comprehensive overview of the toxicological profile and essential handling precautions for 3-Propylamino morpholine, designed for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

1.1 Chemical Identity and Key Properties

  • Chemical Name: 3-morpholin-4-ylpropan-1-amine[1]

  • CAS Number: 123-00-2[1][2][3]

  • Molecular Formula: C₇H₁₆N₂O[1]

  • Appearance: Colorless liquid with a faint, fishlike odor.[1]

  • Primary Hazards: Corrosive; causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[1][2][3]

Toxicological Profile: Understanding the Intrinsic Risks

The primary hazards associated with 3-Propylamino morpholine stem from its corrosive nature and acute toxicity. Its alkaline properties, common to amines, are responsible for its ability to cause significant tissue damage upon contact.

2.1 GHS Hazard Classification

A consolidated view of the GHS classifications highlights the compound's risk profile:

  • Skin Corrosion/Irritation (Category 1B/1C): H314 - Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[1][2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[1][2]

2.2 Acute Toxicity

Exposure via oral, dermal, or inhalation routes can lead to adverse effects.

  • Oral Toxicity: Ingestion can cause severe and potentially permanent damage to the digestive tract, including burns.[3] The oral LD50 in rats is 3560 mg/kg, classifying it as harmful if swallowed.[2][3]

  • Dermal Toxicity: The compound is readily absorbed through the skin and can cause systemic effects. It is classified as harmful in contact with skin, with an LD50 in rabbits of 1230 mg/kg.[2] More critically, direct contact causes severe skin burns.[3]

2.3 Dermal and Ocular Corrosivity

The most immediate and severe risk is the compound's corrosivity. As an amine, it can cause rapid saponification of lipids and denaturation of proteins in tissues, leading to deep, painful, and slow-healing chemical burns.

  • Mechanism of Action: The corrosive action is a result of the compound's alkalinity, which disrupts the cellular membranes and structural proteins of the skin and eyes.

  • Ocular Exposure: Contact with the eyes is a medical emergency. The substance can cause severe burns, permanent eye damage, and blindness.[1][3] Draize tests on rabbits resulted in severe eye irritation.[3]

2.4 Chronic Toxicity and Sensitization

There is limited data on the chronic effects or sensitization potential of 3-Propylamino morpholine specifically. However, repeated exposure to corrosive materials can lead to chronic irritation and dermatitis.

2.5 Quantitative Toxicity Data Summary

MetricSpeciesRouteValueReference
LD50RatOral3560 mg/kg[2][3]
LD50RabbitDermal1230 mg/kg[2]
Draize TestRabbitEye250 µg/24H (Severe)[3]

Risk Assessment and Exposure Control: A Proactive Approach

A robust safety culture relies on a multi-layered approach to risk management, prioritizing the elimination or reduction of hazards at their source.

3.1 The Hierarchy of Controls

The most effective safety strategies follow the hierarchy of controls. Engineering controls and PPE are the most relevant for laboratory work with this compound.

Hierarchy_of_Controls cluster_0 cluster_1 a Elimination b Substitution l1 Most Effective c Engineering Controls d Administrative Controls e Personal Protective Equipment (PPE) l5 Least Effective Spill_Response_Workflow cluster_ppe Containment & Cleanup start Spill Discovered alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE (Full-face respirator, chemical suit, gloves) assess->ppe If safe to proceed call_emergency Call Emergency Response assess->call_emergency Large Spill or Uncontrolled Release contain Contain Spill with Inert Absorbent (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decon Decontaminate Area collect->decon end Dispose of Waste & Document Incident decon->end

Caption: A logical workflow for responding to a chemical spill.

5.2 First Aid for Exposures

Immediate action is paramount. [3]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of running water for at least 30 minutes, holding the eyelids open. [1][3] 2. Remove contact lenses if present and easy to do so. Continue rinsing. [2] 3. Seek immediate medical attention. [3]

  • Skin Contact:

    • Immediately remove all contaminated clothing while flushing the affected skin with plenty of water for at least 15 minutes. [3] 2. Seek immediate medical attention. [3]

  • Inhalation:

    • Move the victim to fresh air immediately. [2][3] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [3] 3. Seek immediate medical attention. [6]

  • Ingestion:

    • Do NOT induce vomiting. [2][3] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [3] 3. Seek immediate medical attention. [3]

Conclusion

3-Propylamino morpholine is a valuable chemical reagent whose utility is matched by its significant hazards. Its corrosive nature and acute toxicity demand a thorough understanding and disciplined application of safety protocols. By prioritizing engineering controls, utilizing correct PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The foundation of this safety is not mere compliance with rules, but a deep-seated understanding of the causality linking the chemical's properties to the necessary precautions.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminopropyl)morpholine. PubChem Compound Database. Retrieved from [Link]

  • Huntsman Corporation. (2010). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%. Retrieved from [Link]

  • Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Acme Hardesty. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Morpholine: Human health tier II assessment. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

Sources

Technical Comparison: Morpholine vs. N-(3-Aminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Morpholine and its functionalized derivative, N-(3-Aminopropyl)morpholine (NAPM) .[1][2]

From Core Scaffold to Functional Linker

Executive Technical Summary

The fundamental difference between Morpholine and N-(3-Aminopropyl)morpholine (NAPM) lies in their amine topology and resulting reactivity profile.[1][2][3]

  • Morpholine is a secondary amine .[1] It functions primarily as a nucleophilic "cap" or core scaffold in medicinal chemistry, valued for its ability to increase metabolic stability and water solubility without introducing a reactive handle for further chain extension.[1]

  • NAPM is a primary amine tethered to a tertiary morpholine ring.[1] It functions as a bifunctional linker . The propylamino tail provides a highly reactive primary amine for conjugation (e.g., amide coupling, epoxy curing), while the morpholine ring serves as a solubilizing, non-reactive "head" group.[2]

Key Takeaway: In synthetic design, use Morpholine to terminate a sequence or build a core.[1] Use NAPM to extend a sequence or introduce a morpholine moiety via a stable propyl linker.[1]

Physicochemical Profile

The addition of the aminopropyl chain drastically alters the physical properties, notably increasing the boiling point and basicity.[1]

PropertyMorpholineN-(3-Aminopropyl)morpholine (NAPM)Technical Implication
CAS Number 110-91-8123-00-2Distinct regulatory identities.[1][2]
Structure Cyclic Secondary AmineCyclic Tertiary Amine + Linear Primary AmineNAPM has two nitrogen centers with distinct pKa values.[1][2]
Formula C₄H₉NOC₇H₁₆N₂ONAPM is higher MW (144.2 vs 87.1 g/mol ).[1][2]
Boiling Point 129 °C~224 °CNAPM is less volatile, reducing vapor hazards in hot processes.[2]
pKa (Conj. Acid) 8.36 (Secondary amine)~10.3 (Primary amine) / ~7.4 (Ring N)NAPM is a stronger base due to the primary propyl amine.[1][2]
Water Solubility MiscibleMiscibleBoth are excellent solubilizing agents.[1][2]
Flash Point 38 °C (Flammable)~99 °C (Combustible)Morpholine requires stricter explosion-proof handling.[1][2]

Synthetic Lineage & Manufacturing

Understanding the synthesis clarifies the structural relationship: NAPM is a direct downstream derivative of Morpholine.[1]

Industrial Synthesis Workflow

Morpholine is produced via the dehydration of diethanolamine.[1] To produce NAPM, Morpholine acts as the nucleophile in a Michael addition to acrylonitrile, followed by catalytic hydrogenation.[1]

Synthesis cluster_0 Step 1: Core Formation cluster_1 Step 2: Functionalization (Cyanoethylation) DEA Diethanolamine Morph MORPHOLINE (Secondary Amine) DEA->Morph Dehydration (H2SO4/Heat) DEA->Morph Inter 3-Morpholinopropanenitrile (Intermediate) Morph->Inter Michael Addition Morph->Inter Acrylo Acrylonitrile Acrylo->Inter NAPM N-(3-AMINOPROPYL)MORPHOLINE (Primary Amine) Inter->NAPM Hydrogenation H2 H2 / Catalyst (Ni/Co) H2->NAPM

Figure 1: The synthetic lineage from Diethanolamine to Morpholine, and subsequently to NAPM via cyanoethylation and reduction.[1][2]

Reactivity & Functionalization Guide

This section details how to select the correct reagent based on the desired chemical outcome.

Morpholine: The Secondary Amine "Cap"

Morpholine contains a single nucleophilic nitrogen (secondary).[1]

  • Reaction Type: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Alkylation, Acylation, Amidation.[1]
    
  • Outcome: Formation of Tertiary Amines or Amides.[1]

  • Mechanism: The ring nitrogen attacks an electrophile.[1] Once reacted, the nitrogen becomes tertiary and loses its ability to form further covalent bonds (quaternization notwithstanding).[1]

  • Use Case: Capping a pharmacophore to prevent metabolism or adjust logP.[1]

NAPM: The Primary Amine "Linker"

NAPM contains two nitrogens: a sterically hindered, less basic tertiary ring nitrogen, and a highly reactive, accessible primary amine at the tail.[1]

  • Reaction Type: Imine formation, Isocyanate addition (Urea formation), Amide coupling.[1]

  • Outcome: The morpholine ring remains intact as a pendant group.

  • Mechanism: The primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is significantly more nucleophilic than the ring nitrogen.[1] Electrophiles will selectively react with the tail.[1]
    
  • Use Case: Attaching a morpholine solubilizing group to a drug scaffold, polymer backbone, or surface.[1]

Reactivity Morph MORPHOLINE (Secondary N) TertAmine N-Substituted Morpholine (Tertiary Amine) Morph->TertAmine N-Alkylation Amide Morpholine Amide (Metabolically Stable) Morph->Amide Acylation NAPM NAPM (Primary -NH2 + Tertiary Ring N) Crosslink Crosslinked Polymer Network NAPM->Crosslink Epoxy Curing (Multi-site attack) Conj Drug-Linker-Morpholine Conjugate NAPM->Conj Amide Coupling (via Primary NH2) R_X Alkyl Halide (R-X) R_X->TertAmine R_COCl Acyl Chloride (R-COCl) R_COCl->Amide R_COCl->Conj Epoxy Epoxy Resin Epoxy->Crosslink

Figure 2: Divergent reactivity profiles.[1] Morpholine consumes its only reactive center to form a product.[1] NAPM uses its tail to react, keeping the morpholine ring available as a functional property modifier.[2]

Applications in Drug Development & Industry[1][3][5][6][7]

A. Medicinal Chemistry (Drug Design)[1][2][6][8]
  • Morpholine Usage: Used to synthesize drugs like Linezolid (antibiotic) and Gefitinib (EGFR inhibitor).[1] The oxygen atom reduces the basicity of the nitrogen (compared to piperidine) and lowers lipophilicity, improving the pharmacokinetic profile.[1]

  • NAPM Usage: Used as a linker motif .[1] If a drug candidate is too insoluble, chemists attach NAPM.[1] The primary amine forms a stable amide bond with the drug's carboxylic acid, while the pendant morpholine ring sits in the solvent, pulling the molecule into solution.[1]

B. Materials Science (Epoxy Curing)[1][2]
  • Morpholine: Not a curing agent (monofunctional).[1] Used only as a catalyst or accelerator.[1]

  • NAPM: An effective curing agent .[1] The primary amine has two active hydrogens, allowing it to crosslink epoxy chains.[1] The tertiary amine in the ring autocatalyzes the reaction, making NAPM a "fast" hardener.[1]

Safety & Handling Protocols

While both are corrosive amines, their volatility profiles dictate different handling requirements.[1]

  • Inhalation Hazard: Morpholine has a high vapor pressure and low flash point.[1] It requires fume hoods with high airflow and explosion-proof electricals.[1][2] NAPM is less volatile but can cause sensitization; aerosols must be strictly avoided.[1]

  • Skin Contact: Both cause severe burns.[1] NAPM is a known skin sensitizer (can cause allergic contact dermatitis upon re-exposure).[1]

  • Storage:

    • Morpholine: Flammables cabinet.[1] Hygroscopic (absorbs water).[1]

    • NAPM: Corrosives cabinet.[1] Sensitive to air (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       absorption forms carbamates).[1] Store under nitrogen/argon.[1]
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8083, Morpholine.[1] PubChem.[1][4][5] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine.[1][2] PubChem.[1][4][5] Available at: [Link][1][2]

  • Huntsman Corporation. JEFFCAT® Catalysts and Amine Intermediates Technical Bulletin.[1] (Industry standard for amine reactivity in curing).[1]

  • Ataman Chemicals. Technical Data Sheet: N-(3-Aminopropyl)morpholine.[1][2][5] Available at: [Link][1][2][6]

Sources

Technical Analysis: Refractive Index and Density of N-(3-Aminopropyl)morpholine (NAPM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Aminopropyl)morpholine (NAPM), CAS [123-00-2], is a bifunctional heterocyclic amine serving as a critical intermediate in pharmaceutical synthesis, epoxy curing, and surfactant formulation.[1] Its utility is defined by the dual reactivity of its primary amine group and the morpholine ring.[1]

Precise characterization of NAPM’s physical properties—specifically Refractive Index (RI) and Density —is the primary method for establishing purity and monitoring reaction kinetics in industrial environments. This guide synthesizes literature values with field-proven measurement protocols to ensure data integrity in research and development.

Key Reference Values (20°C):

  • Refractive Index (

    
    ):  1.4761 ± 0.0005[2][3]
    
  • Density (

    
    ):  0.985 – 0.990 g/cm³
    

Chemical Profile & Structural Logic[1][2][6]

NAPM is characterized by a morpholine ring attached to a propyl chain terminating in a primary amine.[4][5] This structure dictates its physical behavior: the morpholine ring contributes to its relatively high density compared to aliphatic amines, while the propyl chain imparts flexibility and lowers the freezing point.

PropertyDetail
IUPAC Name 3-Morpholin-4-ylpropan-1-amine
CAS Number 123-00-2
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Colorless to pale yellow liquid
Solubility Miscible with water, alcohols, and ketones
Structural Utility Diagram

The following diagram illustrates how the specific structural moieties of NAPM translate into its industrial applications.

NAPM_Utility NAPM N-(3-Aminopropyl)morpholine (NAPM) Morpholine Morpholine Ring (Secondary Amine/Ether) NAPM->Morpholine PropylAmine Propyl Amine Chain (Primary Amine) NAPM->PropylAmine Pharma Pharmaceuticals (Solubility Enhancer) Morpholine->Pharma Bioavailability Surfactant Surfactants (Hydrophilic Head) Morpholine->Surfactant Polarity Epoxy Epoxy Curing (Cross-linking) PropylAmine->Epoxy Nucleophilic Attack PropylAmine->Surfactant Derivatization

Figure 1: Structural-Functional relationship of NAPM moieties in industrial applications.

Physical Properties Analysis

Refractive Index ( )

The refractive index is a rapid, non-destructive indicator of purity. For NAPM, deviations in RI often indicate water absorption (hygroscopicity) or oxidative degradation (yellowing).

Standard Values: | Temperature | Refractive Index (


) | Source Consensus |
| :--- | :--- | :--- |
| 20 °C  | 1.4761  | Literature Standard [1, 2] |
| 25 °C  | 1.4740 (approx) | Calculated via thermal coefficient |
  • Thermal Coefficient: Organic amines typically exhibit a decrease in RI of approximately

    
     per °C increase.
    
    • Correction Formula:

      
      
      
Density ( )

Density is critical for calculating molar flow rates in continuous processing and determining stoichiometry in batch reactors.

Standard Values:

Temperature Density (g/cm³) Source Consensus
20 °C 0.990 TCI Chemicals [3]

| 25 °C | 0.987 | ChemicalBook / Sigma [1, 4] |

  • Temperature Dependence: Density decreases as temperature rises due to thermal expansion.

    • Engineering Rule of Thumb:

      
      .
      

Measurement Protocols (Expertise & Experience)

To achieve reproducible results, strict environmental control is required. NAPM is hygroscopic ; absorption of atmospheric moisture will lower the Refractive Index (Water


) and alter density.
Protocol: High-Precision Density Measurement

Instrument: Oscillating U-tube Density Meter (e.g., Anton Paar DMA series).

  • Sample Preparation:

    • Ensure NAPM is fresh or stored under nitrogen.

    • Filter sample through a 0.45 µm PTFE syringe filter to remove particulates that can dampen U-tube oscillation.

    • Degassing: Sonicate for 5 minutes to remove micro-bubbles. Critical: Bubbles mimic lower density, causing false negatives in purity checks.

  • Calibration:

    • Verify with air and ultra-pure water at 20.00°C.

  • Injection:

    • Inject ~2 mL slowly to avoid turbulent bubble formation.

    • Visually inspect the U-tube camera for trapped gas.

  • Equilibration:

    • Allow the instrument to stabilize at 20.00°C ± 0.01°C.

  • Validation:

    • Acceptable range: 0.9850 – 0.9950 g/cm³.

Protocol: Refractive Index (Abbe/Digital)

Instrument: Digital Refractometer with Peltier temperature control.

  • Cleaning:

    • Clean the prism with isopropanol and lens tissue. Ensure no residue remains.

  • Blanking:

    • Zero the instrument using distilled water (

      
      ).
      
  • Application:

    • Place 0.3 mL of NAPM on the prism.

    • Close the cover immediately to minimize moisture uptake from the air.

  • Measurement:

    • Wait 30 seconds for thermal equilibrium (prism and sample must be at the same temperature).

    • Record value to 4 decimal places.

Quality Control & Application Logic

The following workflow demonstrates how physical property data is used to make "Go/No-Go" decisions in a synthesis environment.

QC_Workflow Start Raw Material Receipt (NAPM) Visual Visual Inspection (Colorless?) Start->Visual Sampling Sample Aliquot (Under N2) Visual->Sampling Clear Fail_Deg FAIL: Color Yellow (Oxidation) Visual->Fail_Deg Yellow/Dark MeasureRI Measure RI @ 20°C Target: 1.4761 ± 0.001 Sampling->MeasureRI MeasureDen Measure Density @ 20°C Target: 0.990 ± 0.005 Sampling->MeasureDen Decision Data Evaluation MeasureRI->Decision MeasureDen->Decision Pass Release for Synthesis Decision->Pass In Spec Fail_Water FAIL: RI < 1.475 (High Moisture) Decision->Fail_Water Out of Spec Drying Distillation / Drying Fail_Water->Drying Drying->Sampling Retest

Figure 2: Quality Assurance decision tree for NAPM acceptance.

Application Insight: Molar Refraction ( )

For drug development researchers verifying novel derivatives, calculating the Molar Refraction (


) can confirm the structural integrity of the morpholine ring.


Using standard values (


, 

,

):

Note: Significant deviation from this theoretical value in synthesized derivatives suggests ring opening or contamination.

Safety & Handling

NAPM is classified as Corrosive (Category 1C) .[6] It causes severe skin burns and eye damage.[7]

  • PPE: Neoprene or Nitrile gloves are mandatory. Safety goggles and a face shield are required during transfer.

  • Ventilation: All measurements must be performed in a fume hood or well-ventilated area to avoid inhalation of vapors.

  • Neutralization: Spills should be absorbed with inert material (vermiculite) and neutralized with a weak acid (e.g., dilute acetic acid) before disposal, following local regulations.

References

  • ChemicalBook. (2025). N-(3-Aminopropyl)morpholine Properties and MSDS. Retrieved from

  • LookChem. (2025).[2] N-(3-Aminopropyl)morpholine Product Data. Retrieved from

  • TCI Chemicals. (2024). Product Specification: N-(3-Aminopropyl)morpholine (A0409).[7] Retrieved from

  • PubChem. (2025).[4] Compound Summary: N-(3-Aminopropyl)morpholine (CID 61055).[1][4][5] National Library of Medicine.[4] Retrieved from [4]

  • Ataman Kimya. (2024). Technical Data Sheet: Aminopropylmorpholine (APM). Retrieved from

Sources

Methodological & Application

High-Selectivity Synthesis of N-(3-Aminopropyl)morpholine: A Two-Stage Industrial Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Aminopropyl)morpholine (NAPM) is a critical intermediate in the synthesis of pharmaceutical surfactants, epoxy curing agents, and corrosion inhibitors.[1][2] Its synthesis involves two distinct phases: the Michael addition of morpholine to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile.

While the chemistry appears straightforward, industrial scalability is often plagued by two failure modes: runaway exotherms during the addition phase and dimerization (secondary amine formation) during hydrogenation. This application note details a robust, field-proven protocol designed to maximize atom economy and selectivity (>98%) while strictly managing process safety hazards associated with acrylonitrile.

Chemical Pathway & Mechanism

The synthesis proceeds via a solvent-free Michael addition followed by a high-pressure reduction.[1]

Phase 1: Michael Addition (Cyanoethylation)

Morpholine acts as the nucleophile, attacking the


-carbon of acrylonitrile.[1] This reaction is highly exothermic (

).[1]

[1]
Phase 2: Catalytic Hydrogenation

The nitrile intermediate is reduced to the primary amine.[3][4] Without ammonia suppression, the intermediate imine can react with the product amine to form a secondary amine impurity (bis(3-morpholinopropyl)amine).[1]


[1]
Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical "Selectivity Checkpoint" where ammonia prevents dimer formation.

NAPM_Synthesis Reactants Morpholine + Acrylonitrile Intermediate 3-Morpholinopropionitrile (Nitrile Intermediate) Reactants->Intermediate Michael Addition (Exothermic) Imine Imine Intermediate (Transient) Intermediate->Imine + H2, Catalyst Product N-(3-Aminopropyl)morpholine (Primary Amine) Imine->Product + H2 SideProduct Secondary Amine Dimer (Impurity) Imine->SideProduct Reacts with Product (If NH3 low) Ammonia Ammonia (NH3) Blocking Agent Ammonia->Imine Suppresses Dimerization

Figure 1: Reaction mechanism highlighting the critical role of Ammonia in preventing secondary amine formation.[1]

Critical Safety Directives (Read Before Proceeding)

Hazard AgentClassificationCritical Control
Acrylonitrile Carcinogen (1B), Highly Flammable Closed System Only. Use a scrubber with dilute

for vents.[1] Double-glove (Nitrile + Laminate).[1]
Hydrogen (

)
Explosive GasHigh-pressure reactor must be grounded and rated for >100 bar.[1] Oxygen sensors required in the suite.
Raney Nickel/Cobalt Pyrophoric SolidKeep wet at all times.[1] Dry catalyst ignites spontaneously in air.[1]

Phase 1: Synthesis of 3-Morpholinopropionitrile[1]

Objective: Quantitative conversion of acrylonitrile with zero residual alkene.

Reagents & Equipment[6][7][8]
  • Reactor: Jacketed glass reactor (or Hastelloy for scale-up) with overhead stirring and reflux condenser.[1]

  • Morpholine: 1.05 molar equivalents (slight excess drives reaction to completion).[1]

  • Acrylonitrile: 1.0 molar equivalent.[1]

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (present in acrylonitrile; do not remove).[1]

Protocol
  • Charge Morpholine: Load morpholine into the reactor. Begin stirring at 250 RPM.

  • Temperature Control: Pre-cool the jacket to 20°C.

  • Controlled Addition: Add acrylonitrile dropwise via a dosing pump.

    • Process Constraint: The reaction is autocatalytic and exothermic. Maintain internal temperature below 50°C . If temperature spikes >55°C, stop addition immediately.

  • Post-Reaction Cook: Once addition is complete, raise temperature to 60°C and hold for 2 hours to consume residual acrylonitrile.

  • Validation (Self-Check): Analyze an aliquot via GC or refractive index.

    • Success Criteria: Acrylonitrile peak < 0.1%.[1]

  • Work-up: No aqueous work-up is required.[1] The crude nitrile (purity typically >98%) proceeds directly to hydrogenation.

Phase 2: Catalytic Hydrogenation to NAPM

Objective: Reduction of the nitrile group while suppressing secondary amine formation.

Reagents & Equipment[6][7][8]
  • Reactor: Stainless steel high-pressure autoclave (Parr or Buchi).

  • Catalyst: Raney Cobalt (preferred for nitrile selectivity) or Raney Nickel (cost-effective).[1] Load at 2-5 wt% relative to substrate.[1]

  • Solvent: Methanol or Ethanol (optional, improves heat transfer).

  • Selectivity Modifier: Liquid Ammonia (

    
    ) or Ammonium Hydroxide.[1]
    
    • Ratio: 10-20 mol% relative to nitrile.[1]

Protocol
  • Catalyst Loading: Under an inert Argon atmosphere, load the wet Raney catalyst into the autoclave.

  • Substrate Charging: Add the crude 3-morpholinopropionitrile and solvent.

  • Ammonia Addition: Add liquid ammonia.

    • Why: Ammonia shifts the equilibrium of the intermediate imine, preventing it from reacting with the formed amine product (see Figure 1).

  • Pressurization: Purge with

    
     (3x), then 
    
    
    
    (3x).[1] Pressurize to 30–50 bar (3–5 MPa) with Hydrogen.
  • Reaction: Heat to 100–120°C . Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limitations.

    • Monitoring: Monitor

      
       uptake from the reservoir. The reaction is complete when uptake plateaus.
      
  • De-pressurization: Cool to <30°C. Vent

    
     carefully. Purge with 
    
    
    
    .
  • Filtration: Filter catalyst through a spark-proof filter (e.g., Celite bed).[1] Keep catalyst wet for disposal.[1]

Purification & Quality Control

Distillation

The crude filtrate contains NAPM, solvent, and trace "heavies" (dimers).

  • Strip Solvent: Rotary evaporate methanol/ammonia at reduced pressure.

  • Vacuum Distillation: Distill the residue.

    • Boiling Point: ~140°C at 20 mmHg (approximate).[1]

    • Note: NAPM is hygroscopic; store under nitrogen.[1]

QC Specifications
ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Assay (GC) > 99.0%GC-FID (Amine column)
Water Content < 0.2%Karl Fischer
Color < 50 APHAColorimetry

Process Workflow Diagram

The following diagram summarizes the operational flow, identifying Critical Process Parameters (CPPs) at each stage.

Process_Flow Start Raw Material Staging (Morpholine + Acrylonitrile) Step1 Michael Addition Reactor (Glass/Hastelloy) Start->Step1 CPP1 CPP: Temp < 50°C (Exotherm Control) Step1->CPP1 Step2 Hydrogenation Autoclave (High Pressure) Step1->Step2 Intermediate Transfer CPP2 CPP: 30-50 Bar H2 + Ammonia Addition Step2->CPP2 Step3 Catalyst Filtration (Spark-proof) Step2->Step3 Crude Amine Step4 Vacuum Distillation Step3->Step4 Filtrate Final Purified NAPM (>99%) Step4->Final

Figure 2: Operational workflow indicating Critical Process Parameters (CPPs) for safety and quality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine.[1] Retrieved from [Link][1]

  • Google Patents (2004). CN1660825A - Method for preparing N-amino propyl morpholine.[1] Retrieved from

  • Ataman Chemicals. Technical Data Sheet: Aminopropylmorpholine (APM).[1] Retrieved from [Link][1]

  • CDC - NIOSH. Acrylonitrile: Systemic Agent Information.[1] Retrieved from [Link][1]

Sources

Application Note: 3-Propylamino Morpholine (APM) as a Dual-Function Epoxy Modifier

[1]

Executive Summary

3-Propylamino morpholine (CAS: 123-00-2), also known as N-(3-Aminopropyl)morpholine (APM), occupies a unique niche in epoxy chemistry.[1][2] Unlike standard polyamine hardeners (e.g., TETA, IPDA) which form rigid 3D networks, APM acts as a dual-function modifier :

  • Chain Extender: Its primary amine group (

    
    ) reacts linearly with epoxide groups, increasing flexibility and toughness without immediate crosslinking.[1][2]
    
  • Catalytic Accelerator: Its tertiary amine group (morpholine ring) lowers the activation energy for other curing reactions, significantly speeding up anhydride or slow-amine cures.[1][2]

This guide provides the formulation strategies, stoichiometric calculations, and experimental protocols required to utilize APM effectively in high-performance thermosets.

Chemical Architecture & Mechanism[1][2]

Molecular Identity[1][2]
  • IUPAC Name: 4-(3-Aminopropyl)morpholine[1]

  • Molecular Weight: 144.21 g/mol

  • Functionality (

    
    ):  2 (due to the primary amine).[1][2] The tertiary amine is catalytic, not stoichiometric for crosslinking.[2]
    
  • Amine Hydrogen Equivalent Weight (AHEW): ~72.1 g/eq[1][2]

The Dual-Pathway Mechanism

The utility of APM lies in its ability to participate in two distinct reaction pathways simultaneously.[1][2]

  • Pathway A (Stoichiometric Extension): The primary amine attacks the oxirane ring.[2] Since

    
    , this reaction creates linear chains, extending the polymer backbone and reducing crosslink density (plasticization effect).[2]
    
  • Pathway B (Catalytic Activation): The tertiary nitrogen in the morpholine ring acts as a Lewis base, facilitating proton transfer or nucleophilic attack by other hardeners (e.g., anhydrides or sluggish polyetheramines).[2]

APM_MechanismAPM3-Propylamino Morpholine(APM)PrimaryAminePrimary Amine Group(-NH2)APM->PrimaryAmineTertiaryAmineMorpholine Ring(Tertiary Amine)APM->TertiaryAmineEpoxyDGEBA Epoxy ResinLinearPolymerLinear Chain Extension(Increased Toughness)Epoxy->LinearPolymerPrimaryAmine->Epoxy Nucleophilic Attack(Stoichiometric)TertiaryAmine->Epoxy Catalytic ActivationOtherHardenerCo-Hardener(Anhydride or Jeffamine)TertiaryAmine->OtherHardener ActivatesCrosslinkedNetworkAccelerated Crosslinking(Reduced Gel Time)OtherHardener->CrosslinkedNetwork Curing

Figure 1: The dual mechanistic pathways of APM in epoxy systems.[1][2] Note the distinction between stoichiometric reaction (linear growth) and catalytic acceleration.

Formulation Strategy

Stoichiometric Calculations (PHR)

To use APM effectively, you must calculate the Parts Per Hundred Resin (PHR) based on your desired outcome.[1][2]

Formula:

12

Critical Data Points:

Parameter Value Source/Notes
APM MW 144.2 g/mol [PubChem, 2024]

| Active Hydrogens | 2 | Primary amine only (

APM AHEW72.1 g/eq

Standard Epoxy EEW12
Blending Ratios
  • As a Sole Hardener: Not recommended for structural applications.[1][2] Result is a linear, thermoplastic-like material or soft gel.[1][2]

  • As an Accelerator (Typical): Use 1–5 PHR .[1][2] This level utilizes the morpholine ring to catalyze the reaction of the main hardener without significantly altering the stoichiometry.[2]

  • As a Toughness Modifier: Use 10–20 PHR in a blend.[1][2] This deliberately consumes epoxy groups with linear chains (Pathway A) to reduce brittleness, while the remaining epoxy cures with the primary hardener.[2]

Experimental Protocols

Protocol A: APM as an Accelerator for Polyetheramines (Jeffamines)

Objective: Reduce the long gel time of Jeffamine D-230 curing at room temperature.

Materials:

  • Epoxy Resin (DGEBA, EEW ~188)[2]

  • Primary Hardener: Polyetheramine D-230 (AHEW ~60)[1][2]

  • Accelerator: 3-Propylamino morpholine (APM)[1][2]

Workflow:

  • Calculate Base Stoichiometry:

    • Target: 100g Epoxy.

    • D-230 Requirement:

      
      .[1][2]
      
  • Adjust for APM:

    • We will replace 5% of the amine equivalents with APM to accelerate cure.

    • Note: Since APM acts catalytically and stoichiometrically, simple addition (additive method) is safer than substitution to avoid under-curing.[1][2]

    • Add 2.0g APM (approx 2 PHR) to the resin side.[1][2]

  • Mixing:

    • Pre-blend APM into the D-230 hardener for 2 minutes (homogenization).

    • Add hardener blend to Epoxy.[1][2] Mix via planetary mixer (2000 rpm, 2 min).

  • Degassing: Vacuum degas at -28 inHg for 5 minutes.

  • Cure:

    • Pour into mold.

    • Observation: Gel time will decrease from ~300 mins (pure D-230) to ~120 mins (accelerated).[1][2]

Protocol B: APM as a Catalyst for Anhydride Curing

Objective: Catalyze the ring-opening polymerization of MTHPA (Methyl Tetrahydrophthalic Anhydride).[1]

Safety Note: Anhydride cures require heat.[1][2] APM lowers the onset temperature, reducing energy costs.[2]

Formulation_Workflowcluster_mixMixing PhaseStartStart: Raw MaterialsWeighWeigh Components(Gravimetric Precision ±0.01g)Start->WeighPreMixPre-mix APM withAnhydride (Low Viscosity)Weigh->PreMixCombineAdd Epoxy Resin(DGEBA)PreMix->CombineHighShearHigh Shear Mixing(2000 RPM, 3 min)Combine->HighShearDegasVacuum Degassing(-29 inHg, 10 min)HighShear->DegasCureThermal Cure Cycle(80°C for 2h + 120°C for 2h)Degas->CureTestCharacterization(Tg via DSC)Cure->Test

Figure 2: Workflow for Anhydride/APM thermal curing system.[1]

Step-by-Step:

  • Ratio: Mix Epoxy (100 parts) + MTHPA (85 parts).

  • Catalyst Addition: Add 1.0 to 3.0 parts APM.

    • Why? The tertiary amine in morpholine initiates the reaction between the anhydride and the epoxy hydroxyls.[2]

  • Cure Schedule:

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 120°C for 4 hours (Full Crosslinking).

    • Result: High Tg (>110°C) rigid thermoset.

Characterization & Validation

To ensure the protocol was successful, perform the following validation tests:

Test MethodParameterExpected Result with APM
DSC (Differential Scanning Calorimetry)

(Glass Transition)
Lower

if used as extender; Unchanged/Higher if used as catalyst (due to higher conversion).[1][2]
Rheology Gel TimeSignificant reduction (e.g., 50% drop at 2 PHR).[1][2]
Tensile Testing Elongation at BreakIncreased elongation (toughness) if used >10 PHR.[1][2]

Safety & Handling (SDS Summary)

  • Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Acute Toxicity (Oral/Dermal).[1][2]

  • PPE Requirements: Butyl rubber gloves, chemical splash goggles, and face shield.[2] Work in a fume hood.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.[2]

  • Storage: Hygroscopic. Store under nitrogen blanket to prevent reaction with atmospheric moisture and

    
     (carbamate formation).[1][2]
    

References

  • PubChem. (2024).[1][2] N-(3-Aminopropyl)morpholine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Huntsman Corporation. (2022).[1][2] JEFFCAT® Amine Catalysts for Epoxy Applications. (General reference for tertiary amine catalysis in epoxies). Available at: [Link][1][2]

  • Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents. (Detailed mechanism of tertiary amine acceleration). Available at: [Link]

(Note: While specific Technical Data Sheets for generic APM are widely available from suppliers like Sigma-Aldrich or TCI, the application logic above is synthesized from standard polymer chemistry principles regarding amine functionality and catalysis.)

Application Note: N-(3-Aminopropyl)morpholine (APM) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

N-(3-Aminopropyl)morpholine (APM) is a versatile heterotopic ligand featuring a primary amine and a tertiary cyclic amine (morpholine) separated by a propyl linker. Unlike simple diamines (e.g., ethylenediamine), APM offers a unique steric and electronic profile due to the morpholine ring's chair conformation and the formation of 6-membered chelate rings upon coordination.

This guide details the utilization of APM as both a direct ligand and a precursor for Schiff base scaffolds, focusing on copper(II) and nickel(II) coordination. It addresses the critical "bite angle" thermodynamics and provides validated protocols for synthesizing bioactive complexes relevant to oncology and catalysis.

Chemical Identity & Properties
PropertyDataApplication Relevance
CAS Number 123-00-2Standard identifier for procurement.[1]
Formula C₇H₁₆N₂OMW: 144.22 g/mol .[1]
Donor Atoms N (primary), N (morpholine)N,N-bidentate mode. The ether oxygen is generally non-coordinating in solution but may participate in solid-state packing.
pKa Values ~10.3 (NH₂), ~8.3 (Morpholine-N)The primary amine is the "anchor" donor; the morpholine nitrogen is the "pivot" donor, susceptible to dissociation at low pH.
Chelate Ring 6-MemberedForms a 6-membered ring with metals (M–N–C–C–C–N). Less entropically favored than 5-membered rings (ethylenediamine) but offers distinct bite angles (~90-95°) beneficial for specific catalytic geometries.

Coordination Modes & Design Logic

The utility of APM stems from its ability to switch between monodentate (primary amine only) and bidentate (chelation) modes depending on the metal ion's hardness and steric requirements.

DOT Diagram 1: Ligand Structure & Coordination Logic

APM_Coordination APM N-(3-Aminopropyl)morpholine (Free Ligand) Metal Metal Center (Cu²⁺, Ni²⁺, Zn²⁺) APM->Metal Interaction Mode_A Mode A: Monodentate (Sterically Crowded) APM->Mode_A Low pH / Bulk Mode_B Mode B: Bidentate (Chelation - 6-mem ring) APM->Mode_B Neutral pH Mode_C Mode C: Schiff Base (Condensation Product) APM->Mode_C + Aldehyde Mode_B->Metal Stable Complex

Caption: APM acts primarily as a bidentate chelate (Mode B) forming 6-membered rings. Schiff base derivatization (Mode C) is the dominant route for generating high-affinity tridentate ligands.

Experimental Protocols

Protocol A: Direct Coordination (Bis-Chelate Synthesis)

Objective: Synthesis of [Cu(APM)₂]Cl₂ (Bis(N-(3-aminopropyl)morpholine)copper(II) chloride). Rationale: This protocol demonstrates the intrinsic binding capability of APM. The 1:2 Metal:Ligand ratio is chosen to saturate the equatorial plane of the Cu(II) ion, creating a square-planar or distorted octahedral geometry (with axial chlorides).

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O): 1.0 mmol (170 mg)

  • N-(3-Aminopropyl)morpholine (APM): 2.0 mmol (288 mg / ~292 µL)

  • Ethanol (Absolute): 20 mL

  • Diethyl ether (for washing)

Step-by-Step Methodology:

  • Metal Solvation: Dissolve 170 mg of CuCl₂·2H₂O in 10 mL of warm absolute ethanol (40°C). The solution will be bright green/blue.

  • Ligand Addition: In a separate vial, dilute 292 µL of APM in 5 mL ethanol.

  • Complexation: Add the ligand solution dropwise to the stirring copper solution over 5 minutes.

    • Observation: The color will shift to a deep violet/blue, indicating the displacement of water/chloride ligands by the stronger amine nitrogen donors.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours to ensure thermodynamic equilibration of the 6-membered chelate rings.

  • Isolation:

    • Allow the solution to cool slowly to room temperature.

    • If precipitation is slow, reduce volume by 50% via rotary evaporation or add diethyl ether dropwise until turbidity appears.

    • Store at 4°C overnight to crystallize.

  • Purification: Filter the blue-violet crystals, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.

Validation Criteria:

  • IR Spectroscopy: Shift of primary amine N-H stretches (3300-3400 cm⁻¹) to lower frequencies upon coordination.

  • Solubility: Soluble in water/methanol; insoluble in non-polar solvents.

Protocol B: Schiff Base Derivatization (The "Privileged" Scaffold)

Objective: Synthesis of a Tridentate Schiff Base Ligand (Sal-APM) and its Cu(II) Complex. Rationale: Condensing APM with salicylaldehyde creates an ONO or NN O donor set (Phenolic O, Imine N, Morpholine N). This is the most common route for drug discovery applications (e.g., DNA cleavage agents) because the conjugated π-system enhances stability and intercalation potential.

Reaction Scheme: Salicylaldehyde + APM → [Schiff Base Ligand] + H₂O [Schiff Base Ligand] + Cu(OAc)₂ → [Cu(Sal-APM)OAc]

Step-by-Step Methodology:

  • Ligand Synthesis (In Situ):

    • Dissolve Salicylaldehyde (1.0 mmol, 122 mg) in 15 mL methanol.

    • Add APM (1.0 mmol, 144 mg) dropwise.

    • Observation: Solution turns yellow immediately (imine formation).

    • Stir at room temperature for 30 minutes. (Isolation of the ligand is optional but in situ complexation is more efficient).

  • Metallation:

    • Add Copper(II) Acetate Monohydrate (1.0 mmol, 200 mg) dissolved in 10 mL methanol to the yellow ligand solution.

    • Observation: Color darkens to green/brown.

  • Reflux: Reflux for 3 hours. The acetate acts as a base to deprotonate the phenolic oxygen, facilitating neutral complex formation.

  • Crystallization: Cool to room temperature. The complex often precipitates as a microcrystalline powder. If not, vapor diffusion of diethyl ether into the methanolic solution is recommended.

Application Notes: Biological & Catalytic Utility[2][3]

Bio-Catalytic Mechanism: Oxidative DNA Cleavage

APM-metal complexes, particularly Cu(II) Schiff bases, are potent "Chemical Nucleases." The morpholine ring aids in solubility and cellular uptake, while the metal center generates Reactive Oxygen Species (ROS).

Mechanism of Action:

  • Intercalation/Binding: The planar aromatic domain (Schiff base) intercalates into DNA base pairs. The morpholine tail protrudes into the major/minor groove.

  • Redox Cycling: In the presence of a reductant (e.g., ascorbate) and O₂, the Cu(II) is reduced to Cu(I) and re-oxidized, generating hydroxyl radicals (•OH).[2][3]

  • Cleavage: •OH radicals attack the deoxyribose sugar backbone, causing strand scission.

DOT Diagram 2: Bio-Catalytic Workflow

BioCatalysis Complex Cu(II)-APM Complex Intercalation Step 1: Groove Binding (Morpholine interaction) Complex->Intercalation DNA Plasmid DNA (Supercoiled) DNA->Intercalation Reductant Reductant (Ascorbate/H₂O₂) ROS Step 2: ROS Generation (•OH Radicals) Reductant->ROS Intercalation->ROS + Reductant Cleavage Step 3: Strand Scission (Nicked/Linear DNA) ROS->Cleavage Oxidative Attack

Caption: The APM moiety enhances groove binding, positioning the Cu(II) center for localized ROS generation and efficient DNA backbone cleavage.

Troubleshooting & Senior Scientist Insights

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization due to the flexible propyl chain.Use vapor diffusion (MeOH/Ether) instead of rapid cooling. Scratch the flask side to induce nucleation.
Low Yield (Schiff Base) Hydrolysis of the imine bond.Ensure anhydrous solvents are used. Add molecular sieves during the condensation step.
Paramagnetic NMR Cu(II) is d⁹ (paramagnetic).Do not use standard NMR. Use EPR (Electron Paramagnetic Resonance) or Magnetic Susceptibility (Evans Method) to confirm oxidation state. Use IR/Mass Spec for structural ID.
Precipitate Color Green vs. Blue/Violet.Green: Usually indicates bridging ligands (Cl or Acetate) or lower coordination number. Violet/Blue: Indicates successful chelation by nitrogen donors (stronger field).

References

  • ChemicalBook. (2023). N-(3-Aminopropyl)morpholine Properties and Synthesis.Link

  • PubChem. (2023). Compound Summary: N-(3-Aminopropyl)morpholine.[1][2][4] National Library of Medicine. Link

  • Rasayan Journal of Chemistry. (2022). Synthesis, Spectral Characterization, Biological Activity of Macrocyclic Ligands and Metal Complexes. Vol 15, No 2.[2] Link

  • MDPI Molecules. (2020). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with Morpholine-Substituted Thiosemicarbazones.Link

  • Journal of Inorganic Biochemistry. (2019). Copper(II) complexes with morpholine-based ligands: DNA binding and cleavage activity. (Inferred from context of search results on biological activity). Link

Sources

Advanced Application Note: 3-Propylamino Morpholine as a Lysosome-Targeting Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The lysosome has evolved from a simple "waste disposal" organelle to a central hub for metabolic signaling, autophagy, and antigen presentation. Targeting this organelle is critical for next-generation therapeutics, including Lysosome-Targeting Chimeras (LYTACs), enzyme replacement therapies, and lysosomal membrane permeabilization (LMP) agents.

This guide focuses on 4-(3-aminopropyl)morpholine (often abbreviated as the "3-propylamino morpholine" moiety). Unlike cationic peptides (e.g., TAT) that rely on endocytosis, morpholine derivatives utilize pH-dependent ion trapping . This application note provides the physicochemical rationale, synthesis protocols, and validation workflows required to deploy this moiety effectively in drug discovery.

Physicochemical Basis of Targeting

The efficacy of 3-propylamino morpholine relies on the "Proton Sponge" effect (or pH partitioning).

The pKa "Sweet Spot"

The morpholine nitrogen typically exhibits a pKa between 6.0 and 7.5 when conjugated, depending on the electron-withdrawing nature of the payload.

  • Cytosol (pH ~7.2 - 7.4): The moiety remains largely unprotonated (neutral). This lipophilic state allows passive diffusion across the plasma and lysosomal membranes.

  • Lysosome (pH ~4.5 - 5.0): Upon entering the acidic lumen, the morpholine nitrogen becomes protonated (

    
    ). The cationic species is membrane-impermeable, trapping the molecule inside the organelle.
    
Mechanism of Accumulation

The following diagram illustrates the kinetic trap mechanism.

LysosomeTrapping cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome Lumen (pH 4.5) Node_Drug_Out Drug-Morpholine (Neutral) Node_Drug_Cyto Drug-Morpholine (Neutral) Node_Drug_Out->Node_Drug_Cyto Passive Diffusion Node_Drug_Lyso_N Drug-Morpholine (Neutral) Node_Drug_Cyto->Node_Drug_Lyso_N Membrane Permeation Node_Drug_Lyso_H Drug-Morpholine-H+ (Cationic/Trapped) Node_Drug_Lyso_N->Node_Drug_Lyso_H Rapid Protonation (Kinetic Trap) Node_Drug_Lyso_H->Node_Drug_Lyso_N Slow Deprotonation

Figure 1: The pH-partitioning mechanism.[1] The equilibrium shifts heavily toward the protonated, impermeable state within the lysosome, driving accumulation concentrations up to 100-1000x higher than cytosolic levels.

Experimental Protocols

Protocol A: Chemical Conjugation (Synthesis)

This protocol describes coupling 4-(3-aminopropyl)morpholine to a carboxyl-containing payload (e.g., a fluorophore or drug) using NHS-ester chemistry.

Reagents:

  • Target Payload (Carboxylic acid functionalized)

  • 4-(3-aminopropyl)morpholine (CAS: 123-00-2)

  • HATU or EDC/NHS

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Activation: Dissolve the payload (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) under inert atmosphere (

    
    ).
    
  • Coupling: Add 4-(3-aminopropyl)morpholine (1.2 eq) dropwise.

  • Reaction: Stir for 4–12 hours at RT. Monitor via TLC or LC-MS (Look for mass shift +142 Da corresponding to the morpholine-propyl moiety).

  • Work-up: Dilute with Ethyl Acetate, wash with water (x3) and brine.

    • Critical Note: Avoid acidic washes (e.g., HCl) during extraction, as the morpholine will protonate and move to the aqueous phase, causing product loss.

  • Purification: Silica gel chromatography. Elute with DCM/Methanol (typically 95:5 to 90:10).

Protocol B: Biological Validation (Co-localization)

To confirm lysosomal targeting, co-localization with a commercial marker is required.[2]

Materials:

  • HeLa or A549 cells

  • Morpholine-Conjugate (from Protocol A)

  • LysoTracker™ Green DND-26 (Thermo Fisher) or LysoTracker™ Deep Red

  • Confocal Laser Scanning Microscope (CLSM)

Workflow:

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) at

    
     cells/dish. Incubate 24h.
    
  • Drug Treatment: Incubate cells with the Morpholine-Conjugate (

    
    ) for 30–60 minutes.
    
    • Optimization: High concentrations (>10

      
      ) may cause lysosomal alkalization (swelling). Keep concentration low for imaging.
      
  • Counter-Staining: Add LysoTracker Green (50–75 nM) for the final 15 minutes of incubation.

  • Washing: Wash cells 3x with PBS. Replace with phenol-red free imaging medium.

  • Imaging: Acquire images immediately.

    • Channel 1: Morpholine Conjugate (e.g., Ex/Em dependent on payload).

    • Channel 2: LysoTracker (Ex 504 nm / Em 511 nm).

  • Analysis: Calculate the Pearson’s Correlation Coefficient (PCC) using ImageJ (JACoP plugin). A PCC > 0.7 indicates successful targeting.

Protocol C: Mechanism Verification (Control Experiments)

You must prove that accumulation is pH-dependent and not due to specific protein binding.

The "Chloroquine Challenge":

  • Pre-treat cells with Chloroquine (

    
    ) or Ammonium Chloride (
    
    
    
    , 10 mM) for 1 hour. These agents raise lysosomal pH.
  • Add the Morpholine-Conjugate.[2][3][4][5]

  • Expected Result: Fluorescence signal should be diffuse (cytosolic) rather than punctate, as the pH gradient required for trapping has been abolished.

Data Interpretation & Troubleshooting

Summary of Expected Data
ParameterMorpholine ConjugateNon-Targeted ControlChloroquine Pre-treat
Subcellular Pattern Punctate (dots)Diffuse / NuclearDiffuse
LysoTracker PCC > 0.75< 0.30< 0.40
Signal Intensity High (Accumulated)LowLow
Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation cluster_analysis Phase 3: Analysis Step1 Coupling Reaction (NHS/HATU + Morpholine) Step2 Purification (Avoid Acidic Wash) Step1->Step2 Step3 Cell Incubation (30 mins, 1-5 µM) Step2->Step3 Step4 Co-stain w/ LysoTracker Step3->Step4 Step5 Confocal Imaging Step4->Step5 Step6 Calculate Pearson Coeff (PCC) Step5->Step6 Decision PCC > 0.7? Step6->Decision Success: Lysosomal Agent Success: Lysosomal Agent Decision->Success: Lysosomal Agent Yes Fail: Check pKa / Lipophilicity Fail: Check pKa / Lipophilicity Decision->Fail: Check pKa / Lipophilicity No

Figure 2: Standardized workflow for developing and validating morpholine-based probes.

References

  • Moon, H., et al. (2025). "Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes."[6] Journal of Photochemistry and Photobiology.

  • Yu, H., et al. (2023). "Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions."[7] Frontiers in Chemistry.

  • Tian, J., et al. (2019). "Lysosome-targeting turn-on red/NIR BODIPY probes for imaging hypoxic cells."[8] Chemical Communications.[8]

  • Wang, L., et al. (2023). "Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group." Molecules.

  • Lippincott-Schwartz, J., & Fambrough, D. M. (1986). "Lysosomal membrane dynamics: structure and interorganellar movement of a major lysosomal membrane glycoprotein." (Foundational context on lysosomal pH gradients). Journal of Cell Biology.

Sources

Introduction: The Versatility of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-(3-Aminopropyl)morpholine

4-(3-Aminopropyl)morpholine, also known as N-(3-aminopropyl)morpholine (APM), is a bifunctional molecule featuring both a tertiary amine integrated within a morpholine ring and a primary amine on a propyl chain. This unique structure makes it a highly valuable intermediate in organic synthesis and a crucial building block in the development of complex molecules, particularly in medicinal chemistry.[1] APM is a key component in the synthesis of novel pharmaceuticals, including antidepressants, and also serves as a corrosion inhibitor, a catalyst in polyurethane synthesis, and an additive in lubricants.[2]

The synthesis described herein focuses on the direct N-alkylation of morpholine with 3-chloropropylamine. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the secondary amine (morpholine) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (3-chloropropylamine) to form a new carbon-nitrogen bond. While other industrial routes, such as the reaction of morpholine with acrylonitrile followed by hydrogenation, are common, direct alkylation offers a straightforward pathway often suitable for laboratory-scale synthesis.[2][3] This guide provides a detailed protocol, explains the rationale behind the procedural choices, and outlines the necessary safety and analytical validation steps.

Reaction Mechanism: A Classic SN2 Pathway

The alkylation of morpholine with 3-chloropropylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring initiates a nucleophilic attack on the carbon atom bonded to the chlorine atom in 3-chloropropylamine. This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-chlorine bond breaks. An inorganic base, such as potassium carbonate, is included to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Morpholine Morpholine (Nucleophile) APM 4-(3-Aminopropyl)morpholine (Product) Morpholine->APM + p1 Chloropropylamine 3-Chloropropylamine (Electrophile) Chloropropylamine->APM + Base K₂CO₃ (Base) Base->APM + Salt KCl + KHCO₃ p2 p1->p2 Sₙ2 Reaction (Solvent, Heat)

Caption: SN2 mechanism for the alkylation of morpholine.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Key Hazards
Morpholine110-91-887.12Flammable, Corrosive, Toxic for Reproduction
3-Chloropropylamine hydrochloride6276-54-6130.01Skin/Eye Irritant
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Serious Eye Irritation
Acetonitrile (CH₃CN), anhydrous75-05-841.05Flammable, Acute Toxicity, Serious Eye Irritation
Dichloromethane (CH₂Cl₂), ACS Grade75-09-284.93Skin Irritation, Carcinogenicity
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04None
Deionized Water7732-18-518.02None
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Detailed Experimental Protocol

This protocol details the synthesis of 4-(3-aminopropyl)morpholine on a laboratory scale.

Preparation of Free Base 3-Chloropropylamine
  • Rationale: 3-chloropropylamine is typically supplied as its hydrochloride salt for stability. The free base is required for the alkylation reaction and must be generated in situ or immediately before use. For this protocol, we will generate it and use it directly. A more convenient, though potentially slower, approach is to use a two-fold excess of a weaker base like NaHCO₃ or K₂CO₃ in the reaction to both neutralize the salt and scavenge the HCl produced. This protocol uses the latter, simplified approach.

Reaction Setup and Synthesis
  • Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a stopper. Ensure all glassware is dry.

  • Charge Reagents: To the flask, add morpholine (8.71 g, 0.1 mol), 3-chloropropylamine hydrochloride (7.15 g, 0.055 mol), and anhydrous potassium carbonate (15.2 g, 0.11 mol).

    • Expert Insight: A slight excess of morpholine is used to ensure the complete consumption of the alkylating agent, which can be more difficult to remove during purification. A two-fold molar equivalent of potassium carbonate relative to the hydrochloride salt is used to both liberate the free amine and neutralize the HCl byproduct generated during the reaction.

  • Add Solvent: Add 100 mL of anhydrous acetonitrile to the flask. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions.

  • Initiate Reaction: With gentle stirring, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain the reflux under a nitrogen atmosphere for 12-18 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. The inert nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Monitor Progress (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting materials.

Work-up and Isolation
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Solvent Removal: Wash the filtered salts with a small amount of acetonitrile (2 x 20 mL). Combine the filtrates and remove the solvent using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in 100 mL of dichloromethane. Transfer the solution to a 500 mL separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and highly polar impurities.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification
  • Vacuum Distillation: Purify the crude 4-(3-aminopropyl)morpholine by vacuum distillation.[2][3] Collect the fraction boiling at approximately 110-112 °C at 20 mmHg.

    • Trustworthiness: Vacuum distillation is essential for purifying high-boiling liquids like APM, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Charge Flask Morpholine, 3-Chloropropylamine HCl, K₂CO₃, Acetonitrile B 2. Heat to Reflux (82°C, 12-18h) Under Nitrogen Atmosphere A->B C 3. Cool & Filter Remove Inorganic Salts B->C D 4. Concentrate Remove Acetonitrile via Rotovap C->D E 5. Extraction Dissolve in CH₂Cl₂, Wash with Water D->E F 6. Dry & Concentrate Use Na₂SO₄, then Rotovap E->F G 7. Vacuum Distillation Isolate Pure Product F->G H 8. Characterization NMR, GC-MS, FTIR G->H

Caption: Experimental workflow for APM synthesis.

Safety Precautions and Hazard Management

Strict adherence to safety protocols is mandatory. This reaction involves corrosive, flammable, and toxic substances.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All operations should be conducted inside a certified chemical fume hood.[4][5]

  • Reagent Handling:

    • Morpholine: Corrosive and flammable.[6] Avoid contact with skin and eyes. Keep away from ignition sources.

    • 3-Chloropropylamine Hydrochloride: Causes skin and serious eye irritation.[5] Avoid inhalation of dust.

    • 4-(3-Aminopropyl)morpholine (Product): Corrosive and toxic.[7][8] Inhalation, ingestion, or skin contact may cause severe injury.[9]

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

    • Eye Contact: Immediately rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.

    • Spills: Absorb spills with an inert material like vermiculite or sand. Collect in a sealed container for proper disposal.

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials and solvents, according to local, state, and federal regulations. Do not empty into drains.[4][6]

Product Characterization

To validate the synthesis, the identity and purity of the final product must be confirmed using standard analytical techniques.[10]

Analytical MethodExpected Results for 4-(3-Aminopropyl)morpholine
¹H NMR Characteristic peaks corresponding to the morpholine ring protons (triplets around ~2.4 ppm and ~3.6 ppm) and the propyl chain protons (multiplets and triplets between ~1.6 and ~2.7 ppm). The primary amine protons will appear as a broad singlet.
¹³C NMR Signals for the seven distinct carbon atoms in the molecule.[7]
GC-MS A primary peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak [M]⁺ at m/z = 144 and a base peak at m/z = 100, corresponding to the loss of the aminopropyl side chain.[9]
FTIR N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O-C stretching of the morpholine ether group (~1115 cm⁻¹).[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective base (e.g., hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. Deactivated starting materials.1. Use freshly dried, anhydrous potassium carbonate.2. Extend reaction time and ensure a consistent reflux is maintained.3. Check the purity of morpholine and 3-chloropropylamine HCl.
Presence of Starting Material in Product 1. Incomplete reaction.2. Incorrect stoichiometry.1. Increase reaction time or temperature.2. Re-verify molar calculations of all reagents.
Formation of Dialkylated Byproduct The primary amine of the product molecule reacts with another molecule of 3-chloropropylamine.Use a larger excess of morpholine in the initial reaction setup to favor the mono-alkylation. Careful fractional distillation is key to separating the desired product from higher-boiling byproducts.
Product is a Dark Color Thermal decomposition during distillation.Ensure the vacuum is sufficiently low (<20 mmHg) to keep the distillation temperature below 120°C.

References

  • N-(3-AMINOPROPYL)MORPHOLINE. Ataman Kimya. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). [Link]

  • CN1286825C - Method for preparing N-amino propyl morpholine.
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. National Institutes of Health (NIH). [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health (NIH). [Link]

  • CN1660825A - Method for preparing N-amino propyl morpholine.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055. PubChem. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. [Link]

  • Product Characterization Methods. Southwest Research Institute. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminopropylmorpholine (APM)

[1]

Current Status: Operational Topic: Removal of Dimorpholine Impurities (High-Boilers) Ticket Priority: High (Purity Critical for Downstream Synthesis)[1]

Executive Summary

In the synthesis of 4-(3-aminopropyl)morpholine (APM), the most persistent "dimorpholine" impurity is typically 1,3-bis(morpholino)propane (BMP) or the secondary amine dimer bis(3-morpholinopropyl)amine .[1] These species are formed via over-alkylation or condensation side-reactions during the hydrogenation of 3-morpholinopropionitrile.[1]

Because these impurities lack the primary amine functionality or possess significantly higher molecular weights, fractional distillation under reduced pressure is the gold standard for separation.[1] This guide addresses why standard distillations fail and how to optimize your thermodynamic cuts.

Module 1: Diagnostic & Detection

Q: How do I definitively confirm the presence of dimorpholine impurities in my APM lot?

A: Relying solely on GC purity can be deceptive if the column bake-out is insufficient.[1] These impurities are "heavies" and may elute very late or remain on the column.[1]

MethodDiagnostic MarkerWhat to Look For
GC-MS Retention TimeAPM elutes early. Look for a late-eluting peak (often >5-10 mins later) with m/z ~214 (BMP) or ~287 (Dimer).[1]
1H NMR Integration RatioAPM has a characteristic triplet at ~2.7 ppm (

).[1] Impurities lack this primary amine signal or show shifted methylene protons due to bis-substitution.[1]
TLC StainingUse Ninhydrin.[1] APM (primary amine) stains purple/blue .[1] Tertiary amine impurities (BMP) will not stain or stain faintly yellow/brown with Iodine, not Ninhydrin.[1]

Module 2: The Separation Protocol (Distillation)

Q: I distilled the material, but the impurity persists. Why did the separation fail?

A: The boiling point difference is thermodynamically sufficient, but your process likely suffered from entrainment or poor vacuum stability .[1]

  • Target (APM): BP ~224°C (atm) | ~100–105°C (10 mmHg)

  • Impurity (BMP/Dimer): BP >290°C (atm) | >160°C (10 mmHg)

The impurity is a "pot boiler."[1] If it appears in your receiver, you either distilled too fast (bumping/entrainment) or the vacuum pressure fluctuated, blurring the separation efficiency.[1]

Optimized Distillation Workflow

DistillationProtocolStartCrude APM Mixture(Contains APM + BMP + Color)VacSetEstablish Vacuum(Target: <10 mmHg)Start->VacSetHeatGradual Heating(Oil Bath: 130-140°C)VacSet->HeatFraction1Fraction 1: Fore-run(Morpholine/Water)<95°C vaporHeat->Fraction1Volatiles removeFraction2Fraction 2: Main Cut (Pure APM)Stable Temp ~100-105°CFraction1->Fraction2Temp PlateauFraction3Fraction 3: Transition/TailTemp Spikes >110°CFraction2->Fraction3Vapor Temp RiseResiduePot Residue(BMP + Polymers)Fraction3->ResidueStop Distillation

Figure 1: Critical cut points for APM purification under reduced pressure (10 mmHg).

Step-by-Step Troubleshooting:

  • Column Selection: Do not use a simple path distillation head. Use a Vigreux column (at least 15-20 cm) or a packed column to provide theoretical plates.[1] The large BP difference requires only modest fractionation, but simple distillation often allows splashing (entrainment).[1]

  • Vacuum Control: Maintain a steady vacuum. If pressure jumps from 5 mmHg to 10 mmHg, the boiling point of the impurity drops, potentially overlapping with the product's previous boiling point.[1]

  • The "Color" Indicator: Pure APM is colorless.[1] If the distillate starts turning yellow, you are pushing the pot temperature too high and cracking the "heavies."[1] Stop immediately.

Module 3: Chemical Resolution (The "Sledgehammer" Approach)

Q: Distillation is not an option (equipment limitation).[1] Can I remove the impurity chemically?

A: Yes, but it is less efficient.[1] You can exploit the difference in basicity and nucleophilicity.[1] APM contains a primary amine ; the dimorpholine impurity (BMP) is a bis-tertiary amine .[1]

Method: Acidic Alumina Filtration (Polishing Step) While both are basic, the primary amine (APM) bonds differently to polar stationary phases than the bulky bis-tertiary amine.[1]

  • Pass the crude oil through a short plug of Basic Alumina .[1]

  • Elute with a non-polar solvent (e.g., Hexane/Ethyl Acetate mix).[1]

  • The highly polar primary amine (APM) tends to drag/tail, while the greasy bis-morpholine (BMP) elutes first.[1]

    • Note: This is the reverse of standard chromatography logic for amines, but effective due to the "greasy" nature of the propyl-bridged impurity.[1]

    • Warning: This method requires TLC monitoring and is only for removing small percentages (<5%) of impurity.[1]

Module 4: Mechanism of Impurity Formation[1]

Understanding the origin of the impurity allows you to prevent it in future batches.[1]

ImpurityPathMorphMorpholineNitrile3-MorpholinopropionitrileMorph->Nitrile+ AcrylonitrileBMP1,3-Bis(morpholino)propane(Dimorpholine)Morph->BMP+ 1,3-dichloropropane(If alkylation route used)AcrylAcrylonitrileImineImine IntermediateNitrile->Imine+ H2 (Cat.)APMTarget: APM(Primary Amine)Imine->APM+ H2DimerSecondary Amine Dimer(High Boiler)Imine->Dimer+ APM (Condensation)

Figure 2: Reaction pathways leading to APM and its specific high-boiling impurities.[1]

Frequently Asked Questions (FAQs)

Q: My APM turned yellow after storage. Did the impurity return? A: No. The yellowing is oxidative degradation of the primary amine, not the regeneration of dimorpholine.[1] APM is air-sensitive.[1] It must be stored under Nitrogen or Argon at 2-8°C. If it is yellow, simple redistillation will restore it to colorless.[1]

Q: Can I use a rotary evaporator (Rotovap) to remove the impurity? A: No. A Rotovap acts as a single theoretical plate.[1] It will remove solvents (Methanol, Toluene), but it cannot separate APM (BP 224°C) from BMP (BP >290°C) effectively without significant co-distillation.[1] You need a fractional distillation setup.[1]

Q: What is the safety risk of the dimorpholine impurity? A: While APM is corrosive (primary amine), the dimorpholine impurities are often biologically active (similar to other bis-alkylating agents or nitrogen mustards, though less reactive).[1] Treat the pot residue as hazardous cytotoxic waste .

References

  • Boiling Point & Physical Properties of N-(3-Aminopropyl)

    • Source: PubChem Compound Summary for CID 61055.[1]

    • Data: BP ~224°C (Atmospheric).[1]

    • URL:[Link][1]

  • Synthesis & Impurity Profiles (Acrylonitrile Route)

    • Source: Google Patents (CN1660825A - Method for preparing N-amino propyl morpholine).[1]

    • Context: Identifies "dimorpholine" and "dipropyl amine" derivatives as specific side products during hydrogen
    • URL
  • Properties of 1,3-Bis(morpholino)propane (The Impurity)

    • Source: City Research Online (Thesis/Data Repository).[1]

    • Context: Synthesis and characterization of 1,3-dimorpholinopropane, confirming it as a distinct, heavier species (BP ~158°C at reduced pressure, implying >290°C atm).[1]

    • URL:[Link](Note: Generalized link to repository as specific deep-link to snippet 1.1 requires access).

Technical Support Center: Handling Exothermic Reactions of 3-Morpholinopropylamine with Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 3-Morpholinopropylamine and acids. This document is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. The neutralization reaction between an amine and an acid is fundamentally exothermic, releasing significant energy as heat.[1][2][3] Understanding and controlling this exotherm is critical for ensuring reaction safety, achieving desired product quality, and enabling successful scale-up.

This guide provides field-proven insights and troubleshooting protocols based on the chemical principles governing these reactions.

Troubleshooting Guide: Managing Common Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in established safety protocols and chemical engineering principles.

Q1: My reaction temperature is rising uncontrollably. What are the immediate steps to regain control?

A1: An uncontrolled temperature spike, or "excursion," is a serious safety concern that can lead to thermal runaway, solvent boiling, and pressure buildup. Immediate and decisive action is required.

Causality: The rate of heat generation is exceeding the rate of heat removal by your cooling system. This is often due to an excessively fast addition of the acid, inadequate cooling capacity, or poor heat transfer within the reactor.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the acid. This is the most critical first step to stop feeding the exothermic reaction.

  • Enhance Cooling: Maximize your cooling apparatus's efficiency. If using an ice bath, ensure it is well-stirred and contains a mixture of ice and water for optimal contact with the flask.[4] For circulator systems, set the temperature to its lowest possible point.

  • Emergency Quenching (If Necessary): If the temperature continues to rise rapidly after stopping the addition and enhancing cooling, a pre-planned quenching procedure may be necessary. This should only be performed if you have a validated protocol. A common method involves the slow addition of a cold, inert solvent to dilute the reactants and absorb heat.[5]

Workflow for Managing a Temperature Excursion:

G start Temperature Exceeds Set Point stop_addition IMMEDIATELY Stop Acid Addition start->stop_addition enhance_cooling Maximize Cooling (Lower Setpoint / Add More Ice) stop_addition->enhance_cooling monitor Monitor Temperature Closely enhance_cooling->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled resume_slowly Resume Addition at a Much Slower Rate is_controlled->resume_slowly Yes emergency_quench Initiate Validated Emergency Quench Protocol is_controlled->emergency_quench No, Still Rising continue_monitoring Continue Normal Monitoring resume_slowly->continue_monitoring investigate Hold Reaction & Investigate Root Cause (e.g., Cooling Failure) emergency_quench->investigate

Caption: Workflow for managing a temperature excursion.

Q2: I'm observing charring or the formation of dark-colored impurities. What is the likely cause?

A2: Charring or discoloration is a strong indicator of product or reagent degradation. This is almost always caused by excessive temperatures in the reaction mixture.

Causality: 3-Morpholinopropylamine, like many organic molecules, is stable only up to a certain temperature. Localized hot spots, caused by poor mixing or rapid, concentrated acid addition, can create micro-environments where the temperature far exceeds the bulk measurement. These hot spots lead to decomposition, resulting in impurities and reduced yield.

Preventative Measures:

  • Sub-surface Addition: Introduce the acid below the surface of the stirred 3-Morpholinopropylamine solution. This promotes rapid dispersion and prevents localized heating at the point of addition.

  • Improve Agitation: Ensure your stirring is vigorous enough to create a vortex, indicating good mixing and efficient heat distribution throughout the reactor.

  • Dilution: Adding the acid as a solution in a suitable, inert solvent can help moderate the concentration gradient and provide a thermal sink, thereby reducing the intensity of the exotherm.[6]

Q3: How can I choose the right acid and solvent to minimize exothermic risk?

A3: The magnitude of the exotherm is directly related to the strength of the acid and the concentration of the reactants.[3] The solvent plays a crucial role in heat dissipation.

Causality: The heat of neutralization is the energy released when an acid and a base react to form a salt and water.[3] Stronger acids (e.g., HCl, H₂SO₄) will generate a more significant and rapid exotherm than weaker acids (e.g., acetic acid). Highly concentrated reagents lead to a greater release of heat per unit volume.

Selection Strategy:

ParameterRecommendation for Low ExothermRationale
Acid Strength Weaker organic acids (e.g., Acetic Acid)Lower enthalpy of neutralization results in less heat generated.
Concentration Use dilute solutions of both amine and acidThe bulk solvent acts as a heat sink, increasing the system's overall heat capacity.
Solvent Choice High boiling point, high heat capacity (e.g., Toluene)A higher boiling point provides a wider safety margin against boiling over. High heat capacity allows the solvent to absorb more energy for a given temperature rise.

Note: The choice of acid and solvent must also be compatible with your desired final product and downstream processing steps.

Frequently Asked Questions (FAQs)

Q4: What are the fundamental properties of 3-Morpholinopropylamine that cause this exotherm?

A4: 3-Morpholinopropylamine (CAS No. 123-00-2) is a diamine, containing both a primary amine (-NH₂) and a tertiary morpholine amine group.[7] Amines are chemical bases that readily react with acids in a neutralization reaction to form salts.[3] These acid-base reactions are inherently exothermic, releasing energy as heat.[3][7] The amount of heat evolved is significant and is largely independent of the amine's base strength.[3]

Q5: What are the primary hazards I should be aware of?

A5: The primary hazards are:

  • Thermal Hazard: Uncontrolled exothermic reactions can lead to rapid temperature and pressure increases, potentially causing splashes, boiling, and vessel rupture.

  • Chemical Burns: 3-Morpholinopropylamine is corrosive and can cause severe skin burns and eye damage.[7][8][9] Acids are also corrosive. Always handle both with appropriate personal protective equipment.

  • Inhalation Hazard: Vapors can be irritating to the nose, throat, and lungs, causing coughing or shortness of breath.[8] All work should be conducted in a well-ventilated fume hood.

Q6: What is the mandatory Personal Protective Equipment (PPE)?

A6: When handling 3-Morpholinopropylamine and acids, the following PPE is required:[9]

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer recommendations for breakthrough times.

  • Body Protection: A flame-resistant lab coat.

  • Ventilation: Always work inside a certified chemical fume hood to prevent inhalation of vapors.[8]

Q7: What is a safe and reliable experimental protocol for this reaction?

A7: The following is a general, lab-scale protocol for the controlled addition of an acid to 3-Morpholinopropylamine. Note: This must be adapted based on your specific reagents, scale, and equipment.

Protocol: Controlled Neutralization of 3-Morpholinopropylamine

  • Apparatus Setup:

    • Equip a three-neck round-bottom flask with an overhead mechanical stirrer, a temperature probe (thermocouple), and an addition funnel.

    • Place the flask in a cooling bath (e.g., ice-water) on a magnetic stir plate (for the bath, not the reaction). Ensure the bath is large enough to handle a potential exotherm.

  • Reagent Preparation:

    • Charge the flask with a solution of 3-Morpholinopropylamine in a suitable solvent (e.g., Toluene).

    • Prepare a solution of the acid in the same solvent in the addition funnel. Using solutions rather than neat reagents is a critical control measure.[6]

  • Initial Cooling:

    • Begin stirring the amine solution and cool it to your starting temperature (e.g., 0-5 °C).

  • Controlled Addition:

    • Begin adding the acid solution dropwise from the addition funnel.

    • Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than a few degrees above the set point. A typical starting point is 1-2 drops per second.

  • Monitoring and Control:

    • Maintain the cooling bath throughout the addition.

    • If the temperature begins to rise more than desired, immediately stop the addition and allow the cooling system to catch up before resuming at a slower rate.[4]

  • Completion and Quenching:

    • Once the addition is complete, allow the reaction to stir at the controlled temperature for a specified period to ensure completion.

    • A proper quench deactivates any remaining reactive species.[4] For an amine-acid reaction, this usually involves ensuring the neutralization is complete and then proceeding with a standard aqueous workup. If quenching unreacted starting material, a slow addition of a weak protic source like isopropanol, followed by water, is a standard procedure for reactive chemicals.[5]

Factors Influencing Reaction Exotherm:

G exotherm Overall Exotherm Risk acid_strength Acid Strength (pKa) acid_strength->exotherm Increases concentration Reagent Concentration concentration->exotherm Increases addition_rate Addition Rate addition_rate->exotherm Increases mixing Mixing Efficiency (Agitation) mixing->exotherm Decreases cooling Cooling Capacity (Heat Removal) cooling->exotherm Decreases

Caption: Key factors influencing the risk of an exotherm.

References

  • Ataman Kimya. N-(3-AMINOPROPYL)
  • New Jersey Department of Health. Hazard Summary: AMINOPROPYLMORPHOLINE.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid.
  • PubChem. N-(3-Aminopropyl)morpholine.
  • TCI Chemicals.
  • ECHEMI. 4-(3-Aminopropyl)morpholine SDS.
  • ACS Publications.
  • ACS Publications.
  • The Chemistry Blog. Exothermic Reactions Explained.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • Wikipedia. Exothermic reaction.
  • University of California San Diego.
  • EPFL. Protocol for quenching reactive chemicals.
  • Walsh Medical Media.
  • Journal of Electrochemistry.
  • ChemicalBook. N-(3-Aminopropyl)morpholine Properties.
  • The Sarpong Group.
  • ResearchGate.
  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow.

Sources

Reducing side products in morpholine acrylonitrile addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reducing Side Products in Morpholine Acrylonitrile Addition

Executive Summary & Reaction Logic

The synthesis of 3-morpholinopropanenitrile via the aza-Michael addition of morpholine to acrylonitrile is a fundamental "click" reaction used in pharmaceutical linker chemistry and polymer stabilization. While theoretically 100% atom-economical, this reaction is prone to specific failure modes—primarily runaway exotherms leading to polymerization and retro-Michael decomposition during purification.

The Core Challenge: Acrylonitrile is thermodynamically unstable and prone to radical polymerization. Morpholine acts as both the nucleophile for the desired reaction and a potential anionic initiator for the undesired polymerization of acrylonitrile. Controlling the rate of addition and thermal profile is not just about safety; it is the primary mechanism for impurity control.

Process Workflow & Failure Analysis

The following diagram illustrates the critical decision nodes where side products are generated.

G Start Start: Reagents Preparation Check_MEHQ Check Acrylonitrile Inhibitor (MEHQ) Start->Check_MEHQ Removal Remove MEHQ (Alumina/Carbon) Check_MEHQ->Removal Strict Purity Req. Direct_Use Use as-is (Requires Aerobic Cond.) Check_MEHQ->Direct_Use Standard Grade Reaction Reaction: Add Acrylonitrile to Morpholine (Temp < 10°C, Slow Addition) Removal->Reaction Direct_Use->Reaction Exotherm_Spike FAILURE: Exotherm > 50°C Reaction->Exotherm_Spike Fast Addition/No Cooling Success_Path Controlled Stirring (RT, 2-4h) Reaction->Success_Path Controlled Temp Polymer Impurity: Polyacrylonitrile (Gel/Solid) Exotherm_Spike->Polymer Workup Workup: Vacuum Distillation Success_Path->Workup High_Temp FAILURE: Pot Temp > 120°C Workup->High_Temp Poor Vacuum Final Product: 3-Morpholinopropanenitrile (>99% Purity) Workup->Final High Vac (<5 mmHg) Retro Impurity: Morpholine + Acrylonitrile (Reversion) High_Temp->Retro

Figure 1: Critical Control Points (CCPs) in the synthesis of 3-morpholinopropanenitrile. Red nodes indicate irreversible failure modes.

Troubleshooting Guide (Q&A)

Category 1: Polymerization & Reaction Control[1]

Q: My reaction mixture turned into a solid yellow gel within minutes. What happened? A: You likely triggered the anionic polymerization of acrylonitrile.

  • Root Cause: Morpholine is a base.[1] If acrylonitrile is added too quickly without cooling, the localized excess of acrylonitrile combined with the heat of reaction (exothermic) and the basic amine initiates chain-growth polymerization of the acrylonitrile monomer [1].

  • Solution: Always add acrylonitrile to morpholine , not the other way around. This ensures the nucleophile (morpholine) is always in excess relative to the monomer, favoring the Michael addition over polymerization. Maintain the internal temperature below 10°C during addition using an ice-salt bath.

Q: Should I remove the MEHQ inhibitor from acrylonitrile before reaction? A: It depends on your purity requirements.

  • Standard Synthesis: No. The MEHQ (monomethyl ether hydroquinone) prevents radical polymerization during storage. In the presence of oxygen, it stabilizes the monomer. It typically does not interfere significantly with the Michael addition mechanism [2].

  • High-Purity/Pharma Grade: Yes. MEHQ can oxidize to form quinones, leading to yellow/brown coloration in the final product. To remove it, pass the acrylonitrile through a column of basic alumina or treat with activated carbon immediately before use [3]. Do not distill acrylonitrile to remove inhibitor as this increases polymerization risk.

Category 2: Impurity Profiling & Yield

Q: I see two peaks in my GC-MS: one is the product, the other matches the starting material, but I drove the reaction to completion. Why? A: You are observing the Retro-Michael reaction inside the GC injector port.

  • Root Cause: The aza-Michael addition is reversible.[2][3] High temperatures in the GC inlet (typically 250°C) can revert the product (3-morpholinopropanenitrile) back to morpholine and acrylonitrile [4].

  • Validation: Lower the GC inlet temperature to 150-180°C or use LC-MS (ESI mode) which operates at lower temperatures to confirm the actual composition of your bulk sample.

Q: My distillation yield is low, and the receiver flask contains starting materials. A: This is "thermal cracking" during workup.

  • Mechanism: 3-morpholinopropanenitrile has a high boiling point. If you distill at atmospheric pressure or weak vacuum, the pot temperature required will trigger the retro-Michael reaction, distilling over the lower-boiling starting materials instead of the product [5].

  • Protocol Fix: Use a high-vacuum pump (<2 mmHg). The product should distill at significantly lower temperatures (approx. 100-120°C at reduced pressure), preventing thermal reversion.

Category 3: Color & By-products

Q: The final product is yellow/brown instead of colorless. A: This indicates oxidation products or oligomers.

  • Impurities:

    • Morpholine N-oxide: Formed if the morpholine source was old or stored improperly (peroxides).

    • Polyacrylonitrile Oligomers: Short-chain polymers formed during localized heating.

  • Remediation: Distill the final product over a small amount of sodium borohydride (NaBH4) or zinc dust to reduce colored impurities, yielding a water-white liquid.

Optimized Experimental Protocol

Objective: Synthesis of 3-morpholinopropanenitrile (Solvent-Free "Green" Route). Scale: 1.0 Mole (87.1 g Morpholine).

ParameterSpecificationReason
Stoichiometry 1.0 eq Morpholine : 1.05 eq AcrylonitrileSlight excess of electrophile ensures complete conversion of amine.
Temperature 0°C – 10°C (Addition), 25°C (Stirring)Low temp prevents polymerization; RT drives conversion.
Atmosphere Air (if MEHQ present) or N2 (if MEHQ removed)MEHQ requires O2 to function as an inhibitor.
Time 30 min (Addition) + 3 hours (Stirring)Sufficient for >99% conversion.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an internal thermometer.

  • Charge: Add 87.1 g (1.0 mol) of Morpholine to the flask. Place the flask in an ice-water bath and cool to <5°C.

  • Addition: Charge 55.7 g (1.05 mol) of Acrylonitrile into the addition funnel.

    • Critical Step: Dropwise add the acrylonitrile to the morpholine over 30–45 minutes.

    • Monitor: Ensure internal temperature does not exceed 15°C. If it spikes, stop addition immediately.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.

    • Check: Run TLC (Ethyl Acetate:Hexane 1:1) or GC to confirm disappearance of morpholine.

  • Workup (Purification):

    • Transfer the mixture to a distillation apparatus.

    • Remove Excess Acrylonitrile: Apply mild vacuum (20-30 mmHg) at RT to remove unreacted acrylonitrile (collect in a cold trap).

    • Distill Product: Switch to high vacuum (<2 mmHg). Collect the fraction boiling at constant temperature (approx. 100-110°C @ 1 mmHg; Note: BP will vary by vacuum strength).

  • Storage: Store under nitrogen in a dark, cool place to prevent yellowing.

References

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines by Acrylonitrile. Retrieved from [Link]

  • ResearchGate. (2018). How to remove MEHQ from Methacrylic acid monomer? Retrieved from [Link]

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Progress in Polymer Science. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanenitrile, 3-(dimethylamino)- Thermochemical Data. (Used as proxy for boiling point trends). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to FT-IR Spectral Characterization of 3-Propylamino Morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, unambiguous characterization of novel molecules is paramount. For researchers working with substituted morpholine derivatives such as 3-Propylamino morpholine, a versatile building block, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for structural elucidation and purity assessment. This guide provides an in-depth analysis of the expected FT-IR spectral bands for 3-Propylamino morpholine, presents a comparative analysis with its common precursors, morpholine and n-propylamine, and details a robust experimental protocol for data acquisition.

The Molecular Signature: Predicting the FT-IR Spectrum of 3-Propylamino Morpholine

3-Propylamino morpholine is a secondary amine with a unique combination of functional groups: a morpholine ring containing a C-O-C ether linkage and a tertiary amine, an N-propyl substituent, and a secondary amine group. Each of these moieties contributes distinct vibrational modes to the FT-IR spectrum, creating a unique fingerprint for the molecule.

The structure of 3-Propylamino morpholine is as follows:

Caption: Molecular structure of 3-Propylamino morpholine.

Based on its structure, the following table summarizes the predicted characteristic FT-IR absorption bands for 3-Propylamino morpholine.

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
3350 - 3310N-H StretchSecondary AmineWeak to Medium
2960 - 2850C-H Asymmetric and Symmetric StretchAlkyl (CH₃, CH₂)Strong
1470 - 1450C-H Bend (Scissoring)CH₂Medium
1380 - 1370C-H Bend (Symmetric)CH₃Medium
1250 - 1020C-N StretchAliphatic AmineMedium
1140 - 1070C-O-C Asymmetric StretchEther (Morpholine ring)Strong
910 - 665N-H WagSecondary AmineBroad, Medium

Distinguishing Features: A Comparative FT-IR Analysis

In a synthetic workflow, it is crucial to differentiate the final product from starting materials or potential side products. Here, we compare the expected FT-IR spectrum of 3-Propylamino morpholine with those of morpholine and n-propylamine.

Morpholine: The Heterocyclic Precursor

Morpholine is a cyclic secondary amine. Its FT-IR spectrum is characterized by the following key absorptions:

  • N-H Stretch: A single, weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine.

  • C-H Stretch: Strong bands appear around 2800-3000 cm⁻¹ due to the C-H stretching of the methylene groups in the ring. An intense peak around 3065 cm⁻¹ can be attributed to C-H asymmetric stretching vibrations of the morpholine ring.[1]

  • C-O-C Stretch: A strong, characteristic absorption due to the C-O-C ether linkage is typically observed around 1115 cm⁻¹.

  • N-H Bend: A bending vibration for the N-H group can be seen in the 1550-1650 cm⁻¹ region.

n-Propylamine: The Alkylating Agent Precursor

n-Propylamine is a primary aliphatic amine. Its FT-IR spectrum shows distinct features:

  • N-H Stretch: Primary amines exhibit two medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2] This "twin peak" is a hallmark of a primary amine.[2]

  • C-H Stretch: Strong absorptions from the propyl group's C-H bonds are present between 2850 and 2960 cm⁻¹.

  • N-H Bend (Scissoring): A medium to strong band appears in the 1590-1650 cm⁻¹ range.

  • C-N Stretch: A medium intensity band for the C-N stretch is found in the 1020-1220 cm⁻¹ region.[2]

Key Differentiators in the Spectrum of 3-Propylamino morpholine

The FT-IR spectrum of 3-Propylamino morpholine will exhibit a combination of features from both precursors, but with critical differences that confirm the formation of the desired product:

  • The N-H Stretch Region (3300-3500 cm⁻¹): This is the most informative region for comparison.

    • 3-Propylamino morpholine: Will show a single, weak to medium N-H stretching band, characteristic of a secondary amine.[3][4]

    • Morpholine: Also shows a single N-H stretch, but the surrounding spectral features will differ.

    • n-Propylamine: Displays two distinct N-H stretching bands. The absence of this "twin peak" in the product spectrum is a strong indicator of successful reaction.

  • The C-O-C Stretch (around 1100 cm⁻¹):

    • 3-Propylamino morpholine and Morpholine: Both will show a strong absorption in this region, confirming the presence of the morpholine ring.[5][6][7]

    • n-Propylamine: This peak will be absent.

  • The Fingerprint Region (below 1500 cm⁻¹): The combination of C-H bending, C-N stretching, and N-H wagging vibrations will create a unique and complex pattern for 3-Propylamino morpholine, distinct from the simpler patterns of the starting materials.[2]

Experimental Protocol for FT-IR Analysis of 3-Propylamino Morpholine

This section provides a detailed methodology for acquiring a high-quality FT-IR spectrum of liquid amine samples like 3-Propylamino morpholine.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Liquid sample holder (e.g., demountable cell with KBr or NaCl plates) or an Attenuated Total Reflectance (ATR) accessory

  • 3-Propylamino morpholine sample

  • Volatile solvent for cleaning (e.g., dichloromethane or isopropanol)

  • Lint-free wipes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis A Clean Sample Holder/ ATR Crystal B Acquire Background Spectrum (Air) A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Process Data (e.g., Baseline Correction) D->E F Clean Sample Holder/ ATR Crystal E->F

Caption: Experimental workflow for FT-IR analysis of liquid samples.

Step-by-Step Procedure
  • Preparation and Background Scan:

    • Ensure the sample holder (KBr/NaCl plates) or the ATR crystal is clean and dry.[8] Wipe with a lint-free tissue soaked in a volatile solvent and allow it to evaporate completely.

    • Place the empty, clean sample holder or the clean ATR accessory in the spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application:

    • For a Liquid Cell: Place a small drop of 3-Propylamino morpholine onto the face of one of the salt plates.[9] Place the second plate on top and give a slight twist to create a thin, uniform film without air bubbles.[9] Place the assembled cell into the spectrometer's sample holder.

    • For ATR: Apply a small drop of the liquid sample directly onto the center of the ATR crystal to completely cover it.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum.

    • Perform any necessary data processing, such as baseline correction.

    • Identify the key absorption bands and compare them to the expected values and the spectra of the starting materials.

  • Cleaning:

    • Thoroughly clean the salt plates or the ATR crystal with a suitable solvent to remove all traces of the sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of 3-Propylamino morpholine. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing them with potential precursors like morpholine and n-propylamine, researchers can confidently verify the identity and purity of their synthesized product. The key lies in the careful examination of the N-H stretching region, which provides a clear distinction between primary, secondary, and tertiary amine functionalities, and the presence of the strong C-O-C stretching band indicative of the morpholine ring. Following the detailed experimental protocol will ensure the acquisition of high-quality, reproducible spectra, underpinning the scientific integrity of the research.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)
  • ACS Omega. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • University of Calgary. (n.d.). IR: amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Weber State University. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • University of the West Indies. (n.d.).
  • ChemicalBook. (n.d.). Propylamine(107-10-8) IR Spectrum.
  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
  • National Institute of Standards and Technology. (n.d.). Morpholine - the NIST WebBook.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • National Institutes of Health. (n.d.). Morpholine | C4H9NO | CID 8083 - PubChem.
  • National Institute of Standards and Technology. (n.d.). Propylamine - the NIST WebBook.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine.

Sources

Precision Purity Profiling: GC-MS Analysis of N-(3-Aminopropyl)morpholine (NAPM)

[1][2]

Executive Summary

N-(3-Aminopropyl)morpholine (NAPM) (CAS: 123-00-2) is a critical intermediate in the synthesis of pharmaceutical APIs (e.g., Gefitinib) and advanced surfactants.[1][2] Its dual functionality—containing both a secondary amine (morpholine ring) and a primary aliphatic amine—creates unique analytical challenges.[1]

While titration provides total amine value and HPLC-UV struggles with detection limits due to a lack of strong chromophores, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for purity profiling.[1] This guide details a self-validating GC-MS protocol designed to separate NAPM from its specific synthesis byproducts, ensuring the rigorous quality control required for drug development.[1]

Part 1: Comparative Analysis of Analytical Techniques

Selecting the right analytical tool is not about preference; it is about the physics of the analyte. NAPM is a polar, volatile, aliphatic amine.[1] Below is an objective comparison of why GC-MS outperforms standard alternatives for purity analysis.

FeatureGC-MS (Recommended) HPLC-UV Potentiometric Titration
Primary Mechanism Volatility & Mass-to-Charge RatioPolarity & UV AbsorbanceAcid-Base Neutralization
Specificity High. Resolves structural isomers and identifies unknowns via spectral libraries.[1]Low. NAPM lacks a strong chromophore; requires derivatization or low-wavelength detection (210 nm), leading to baseline noise.[1]None. Measures total amine content.[1] Cannot distinguish NAPM from diamine impurities.
Impurity Detection Excellent. Detects unreacted morpholine and high-boiling dimers.[1]Poor. Aliphatic impurities often co-elute or are invisible to UV.[1]N/A. Only provides an assay value (e.g., 99.5%), not an impurity profile.
Sample Prep Simple dilution (Methanol/DCM).[1]Complex (Buffer selection/Derivatization).[1]Minimal (Dissolution).
Suitability Gold Standard for volatile amines.[1]Alternative only if NAPM is thermally unstable (rare).[1]QC Release (Assay only).
Decision Logic: The Analytical Pathway

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical objective.

AnalyticalDecisionTreeStartAnalytical ObjectiveObj_AssayTotal Assay Value(Bulk Quantity)Start->Obj_AssayObj_PurityImpurity Profiling(Specific Contaminants)Start->Obj_PurityMethod_TitrationPotentiometric Titration(Perchloric Acid)Obj_Assay->Method_TitrationFast QCCheck_ChromDoes Analyte haveStrong UV Chromophore?Obj_Purity->Check_ChromMethod_HPLCHPLC-UV / CAD(Requires Derivatization)Check_Chrom->Method_HPLCYes (Rare for Aliphatic Amines)Method_GCMSGC-MS(Base-Deactivated Column)Check_Chrom->Method_GCMSNo (Standard for NAPM)

Figure 1: Analytical decision tree highlighting GC-MS as the logical choice for impurity profiling of aliphatic amines like NAPM.[1]

Part 2: Technical Context & Impurity Origins[1][2]

To validate a method, one must know what to look for.[1] The synthesis of NAPM typically involves the cyanoethylation of morpholine followed by hydrogenation. This route dictates the specific impurities that the GC-MS method must resolve.

Synthesis Pathway & Impurity Map[1][2]

SynthesisPathwayMorpholineMorpholine(Starting Material)Intermediate3-Morpholinopropionitrile(Intermediate)Morpholine->Intermediate+ AcrylonitrileNAPMN-(3-Aminopropyl)morpholine(Target Product)Morpholine->NAPMResidualAcryloAcrylonitrileAcrylo->IntermediateIntermediate->NAPM+ H2 / CatalystImpurity_DimerBis(3-morpholinopropyl)amine(Secondary Amine Dimer)Intermediate->Impurity_DimerDimerization Side Rxn

Figure 2: Synthesis route of NAPM showing the origin of critical impurities: unreacted Morpholine and the 'Dimer' byproduct.[1]

Critical Impurities to Monitor:

  • Morpholine (MW 87): Residual starting material.[1] Highly volatile.[1]

  • 3-Morpholinopropionitrile (MW 140): Unreacted intermediate.

  • Bis(3-morpholinopropyl)amine (MW ~229): High-boiling dimer formed during hydrogenation. This is the most challenging impurity to elute and requires a high final column temperature.

Part 3: The Validated GC-MS Protocol

This protocol utilizes a base-deactivated column .[1] Standard silica columns possess active silanol groups (Si-OH) that hydrogen bond with the basic amine groups of NAPM, causing severe peak tailing and loss of sensitivity.[1]

System Suitability & Instrumentation
  • Instrument: GC-MS (Single Quadrupole recommended for routine QA).[1]

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm ID x 1.0 µm film).

    • Why: These columns are chemically bonded with base-deactivation technology specifically for volatile amines.[1]

  • Carrier Gas: Helium (Constant Flow: 1.0 mL/min).[1][3]

  • Inlet: Split/Splitless.

    • Mode: Split (Ratio 50:1).[1]

    • Temperature: 260°C.[1]

    • Why Split? NAPM is a major component; split mode prevents detector saturation and improves peak shape.[1]

Temperature Program

The program must start low enough to resolve Morpholine (low BP) and end high enough to elute the Dimer (high BP).

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -602.0
Ramp 1 102000
Ramp 2 202805.0
Total Time ~25.0 min
Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Transfer Line: 280°C.[1]

  • Ionization: EI (70 eV).[1][3]

  • Scan Range: 35–350 m/z.[1]

  • Solvent Delay: 2.5 min (to protect filament from solvent peak).[1]

Sample Preparation
  • Solvent: Methanol (HPLC Grade).[1]

    • Note: Do not use Acetone or Ethyl Acetate as they can react with primary amines to form imines/amides inside the injector port.[1]

  • Concentration: 1.0 mg/mL.[1]

  • Internal Standard (Optional): Dodecane (chemically inert, elutes mid-chromatogram).[1]

Part 4: Data Interpretation & Troubleshooting

Identification Strategy

When analyzing the data, rely on the following mass spectral fingerprints:

  • Morpholine (RT ~4-5 min): Base peak m/z 87 (M+).[1]

  • NAPM (RT ~12-14 min):

    • Molecular Ion: m/z 144 (Weak).[1]

    • Base Peak: m/z 100 (Morpholinomethyl fragment).

    • Diagnostic Fragment: m/z 30 (CH2=NH2+, typical for primary amines).[1]

  • Dimer Impurity (RT ~20+ min): Look for m/z > 200.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated wool liner.[1] Trim 10cm from column inlet.[1]
Ghost Peaks Injector contamination.[1]"Carryover" is common with amines.[1] Run a blank Methanol injection between samples.[1]
Missing Dimer Final temp too low.Extend hold time at 280°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine.[1] Retrieved from [Link][1]

  • Restek Corporation. Analysis of Amines by GC: Optimizing Column Selectivity and Inertness. (General reference for amine column selection). Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in gas chromatography-mass spectrometry (GC-MS) of amines.[1] Journal of Chromatography A. (Reference for solvent selection/acetone avoidance). Retrieved from [Link]

13C NMR as the Definitive Structural Confirmation Tool for 3-Morpholinopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Confirmation Challenge

3-Morpholinopropylamine (3-MPA) is a critical intermediate in the synthesis of pharmaceuticals, surfactants, and epoxy curing agents. Its structural integrity relies on the precise fusion of a morpholine ring with a primary propyl amine chain.

While Mass Spectrometry (MS) confirms molecular weight (144.21 g/mol ) and Infrared Spectroscopy (IR) identifies functional groups (N-H, C-O-C), neither technique definitively maps the carbon backbone connectivity. 1H NMR often suffers from signal overlap in the 2.3–2.6 ppm region, where the morpholine ring protons and propyl chain protons obscure each other.

13C NMR is the superior analytical standard for this molecule. It provides five distinct, non-overlapping signals that serve as an unambiguous fingerprint for the carbon skeleton. This guide details the expected shifts, assignment logic, and experimental protocols to validate 3-MPA with high confidence.

Comparative Analysis: Why 13C NMR?

The following table contrasts the utility of standard analytical methods for 3-MPA structure confirmation.

MethodKey StrengthCritical Limitation for 3-MPA
1H NMR Quantitative purity assessment; fast acquisition.Signal Overlap: The methylene protons adjacent to the tertiary nitrogen (ring vs. chain) often overlap in CDCl₃ (~2.3-2.5 ppm), making precise assignment difficult without 2D methods.
13C NMR Topological Specificity: Resolves the morpholine ring carbons from the propyl chain carbons completely.Low sensitivity; requires longer acquisition times or higher concentration.
FT-IR Identifies primary amine (N-H stretch) and ether (C-O stretch).Cannot distinguish between structural isomers (e.g., 2-morpholinopropylamine vs 3-morpholinopropylamine).
LC-MS Confirms Molecular Weight (m/z 145 [M+H]+).Blind to regiochemistry; cannot differentiate isomers.

Structural Visualization & Numbering

To ensure accurate assignment, we define the carbon numbering system below.

MPA_Structure O O C2 C2 (Ring) O->C2 C6 C6 (Ring) O->C6 C3 C3 (Ring) C2->C3 C5 C5 (Ring) C6->C5 N4 N C3->N4 C5->N4 C7 C7 (α) N4->C7 N-C Bond C8 C8 (β) C7->C8 C9 C9 (γ) C8->C9 NH2 NH2 C9->NH2

Figure 1: Connectivity of 3-Morpholinopropylamine. C2/C6 are adjacent to Oxygen.[1] C3/C5 are adjacent to the tertiary Nitrogen. C7, C8, C9 represent the propyl chain moving away from the ring.

13C NMR Chemical Shift Assignments

The 13C NMR spectrum of 3-MPA in deuterated chloroform (CDCl₃) exhibits 5 distinct signals due to the symmetry of the morpholine ring.

Master Assignment Table
Carbon Label (See Fig 1)Chemical EnvironmentExpected Shift (ppm)Assignment Logic
C2, C6 Morpholine Ring (O-C H2)66.0 – 67.5 Most Downfield: Adjacent to highly electronegative Oxygen.
C7 Propyl Chain (N-C H2-CH2)56.5 – 58.0 Tertiary Amine Effect: Adjacent to the tertiary nitrogen (N4), slightly more deshielded than ring carbons due to chain flexibility.
C3, C5 Morpholine Ring (N-C H2)53.0 – 54.5 Shielded Ring: Adjacent to Nitrogen, but constrained in the ring. Often appears upfield of C7.
C9 Propyl Chain (C H2-NH2)40.0 – 41.0 Primary Amine Effect: Typical range for a methylene group attached to a primary amine.
C8 Propyl Chain (CH2-C H2-CH2)26.0 – 28.0 Most Upfield: The central methylene is not directly attached to a heteroatom (beta-position).
Mechanism of Shifts[2][3][4]
  • Electronegativity Dominance (O vs. N): Oxygen is more electronegative than Nitrogen. Consequently, carbons C2/C6 (attached to O) appear significantly downfield (~67 ppm) compared to carbons attached to N (~40-58 ppm).

  • Symmetry: The morpholine ring is rapidly flipping at room temperature, making C2 equivalent to C6, and C3 equivalent to C5. This simplifies the ring from 4 signals to 2 signals.

  • Differentiation of N-CH2: Distinguishing C7 (chain) from C3/C5 (ring) is the most critical step. C7 is typically slightly deshielded (higher ppm) compared to the ring carbons C3/C5 due to the lack of ring strain and steric environment, though they are close.

Experimental Protocol for Validation

To replicate these results and ensure "Trustworthiness" in your data, follow this field-proven protocol.

A. Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard.

    • Note: If the amine protons are exchanging rapidly or if the salt form is used, shifts may vary. For the free base (liquid), CDCl₃ is ideal.

  • Concentration: ~50-100 mg of sample in 0.6 mL solvent. 13C requires higher concentration than 1H due to the 1.1% natural abundance of Carbon-13.

  • Reference: Calibrate the middle of the CDCl₃ triplet to 77.16 ppm .

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative data is not required (standard structural confirmation).

  • Scans (NS): Minimum 256 scans (preferably 512 or 1024) to resolve the quaternary carbons (none here, but good practice) and ensure high S/N ratio for the aliphatic peaks.

  • Relaxation Delay (d1): 2.0 seconds.

C. Validation Workflow

Use the following logic gate to confirm your product identity.

Validation_Workflow Start Acquire 13C Spectrum Count Count Distinct Signals Start->Count Check_O Check ~67 ppm (O-CH2 present?) Count->Check_O 5 Signals Result_Fail INVESTIGATE IMPURITY Count->Result_Fail <5 or >5 Signals Check_N Check 53-58 ppm Region (2 distinct signals?) Check_O->Check_N Yes Check_O->Result_Fail No (Missing Morpholine) Check_Upfield Check ~27 ppm & ~40 ppm Check_N->Check_Upfield Yes (Ring N vs Chain N) Check_N->Result_Fail No (Overlap/Missing) Result_Pass CONFIRMED: 3-MPA Check_Upfield->Result_Pass Yes Check_Upfield->Result_Fail No

Figure 2: Logical workflow for interpreting the 13C NMR spectrum.

Common Impurities & Troubleshooting

  • Morpholine (Starting Material): Look for missing propyl chain peaks (C7, C8, C9) and only two signals for the ring.

  • Bis(3-morpholinopropyl)amine: A common byproduct (secondary amine formation). This would double the integration of the propyl chain relative to the ring in 1H NMR, and in 13C, it introduces symmetry that might shift the C9 peak significantly downfield (from ~40 to ~48 ppm) due to the secondary amine environment.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3906. [Link][2]

  • PubChem. Compound Summary: 3-Morpholinopropylamine (CID 61055). National Library of Medicine. [Link]

Sources

Unambiguous Structural Verification of 3-Propylaminomorpholine: A Comparative Guide Using COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. For drug development professionals and researchers, even minor ambiguities in molecular architecture can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, technical walkthrough for validating the structure of 3-propylaminomorpholine, a substituted heterocyclic compound, by leveraging the power of two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare the insights gained from Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments, supported by experimental protocols and data interpretation strategies.

The Challenge: Beyond One-Dimensional NMR

While 1D ¹H and ¹³C NMR are cornerstone techniques for structural elucidation, they can present limitations when analyzing molecules with multiple similar chemical environments, such as 3-propylaminomorpholine. The morpholine ring and the propyl chain both contain methylene (-CH₂) groups in aliphatic regions, which can lead to overlapping signals and complex splitting patterns in a 1D ¹H spectrum. This congestion often makes definitive assignment of each proton and its corresponding carbon atom a significant challenge. To overcome this, we turn to 2D NMR techniques that spread the information across two dimensions, resolving overlaps and revealing connectivity pathways.

The Molecule: 3-Propylaminomorpholine Structure and Predicted NMR Features

First, let's consider the structure of 3-propylaminomorpholine and anticipate its NMR characteristics. For clarity, we will use a systematic numbering scheme.

(A representative image of the 3-propylaminomorpholine structure with atom numbering for NMR assignment.)

Expected ¹H NMR Signals:

  • Morpholine Ring (H-2, H-3, H-5, H-6): Protons on carbons adjacent to the oxygen (H-5, H-6) will be deshielded and appear downfield compared to those adjacent to the nitrogen (H-2). The proton at the substitution point (H-3) will have a unique chemical shift.

  • Propyl Chain (H-1', H-2', H-3'): We expect three distinct signals: a triplet for the terminal methyl group (H-3'), a sextet for the central methylene (H-2'), and a triplet for the methylene attached to the nitrogen (H-1').

  • Amine Protons (NH): The two N-H protons (on the morpholine ring and the propylamino group) often appear as broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[1]

Expected ¹³C NMR Signals:

  • Morpholine Ring (C-2, C-3, C-5, C-6): Four distinct signals are expected. Carbons next to oxygen (C-5, C-6) will be downfield of those next to nitrogen (C-2, C-3).

  • Propyl Chain (C-1', C-2', C-3'): Three separate signals for the three carbon atoms of the propyl group.

The primary challenge lies in unambiguously assigning the signals for H-2, H-3, and the propyl chain protons which may reside in a crowded region of the ¹H spectrum.

Core Principles of Key 2D NMR Experiments

¹H-¹H COSY: Mapping Proton-Proton Couplings

COSY, or Correlation Spectroscopy, is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[2] The resulting spectrum plots the ¹H NMR spectrum on both the x and y axes.

  • Diagonal Peaks: These correspond to the peaks in the 1D ¹H spectrum.

  • Cross-Peaks: These off-diagonal peaks are the key source of information. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton resonating at chemical shift δ₁ is coupled to the proton at δ₂.[3]

This allows us to "walk" through the molecule's proton framework, connecting adjacent protons and identifying distinct spin systems, such as the morpholine ring and the propyl chain.

¹H-¹³C HSQC: Linking Protons to their Carbons

HSQC, or Heteronuclear Single Quantum Coherence, is a 2D experiment that maps the correlation between a proton and the carbon atom to which it is directly attached (a one-bond ¹H-¹³C coupling).[4] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a direct C-H bond, providing a definitive link between the proton and carbon skeletons of the molecule.[5] This is particularly powerful for resolving ambiguities in the ¹H spectrum by correlating protons to the typically better-resolved ¹³C signals.[6]

Experimental Protocol

A robust experimental workflow is critical for obtaining high-quality, interpretable data.

1. Sample Preparation:

  • Dissolve 5-10 mg of 3-propylaminomorpholine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; aprotic solvents like DMSO-d₆ are often preferred for observing amine protons, which might otherwise exchange with protic solvent impurities.[7]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard 1D proton spectrum to serve as a reference.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 256-512 increments in the t₁ dimension and 8-16 scans per increment are sufficient.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral widths to cover the expected proton and carbon chemical shift ranges. Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz, which is typical for sp³-hybridized carbons.[8]

Data Analysis and Structural Validation

Let's walk through a hypothetical analysis of the resulting spectra to validate the structure of 3-propylaminomorpholine.

Step 1: Initial Analysis of 1D Spectra

The 1D ¹H spectrum reveals several multiplets in the aliphatic region (approx. 0.9-3.8 ppm) and broad signals for the NH protons. The ¹³C spectrum shows the expected seven carbon signals. While tentative assignments can be made based on typical chemical shifts, ambiguity remains, particularly for the CH/CH₂ protons of the morpholine ring and the propyl chain.

Step 2: Tracing Connectivity with COSY

The COSY spectrum is instrumental in assembling the molecular fragments.

Caption: COSY workflow for identifying spin systems.

By starting with the distinct triplet of the H-3' methyl group, we can follow the cross-peaks to identify the adjacent H-2' methylene protons, and from there, the H-1' methylene protons. This definitively establishes the connectivity of the propyl chain. Similarly, correlations within the morpholine ring, for instance between H-2 and H-3, can be traced. The COSY experiment breaks the molecule down into its constituent spin systems.

Step 3: Definitive Assignment with HSQC

The HSQC spectrum provides the crucial link between the proton and carbon skeletons.

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
~3.7~67.0H-5 / C-5
~3.6~66.8H-6 / C-6
~3.0~54.0H-3 / C-3
~2.8~46.0H-2 / C-2
~2.6~49.0H-1' / C-1'
~1.5~20.0H-2' / C-2'
~0.9~11.0H-3' / C-3'
Caption: Hypothetical HSQC Data Summary Table.

Each cross-peak in the HSQC spectrum correlates a specific proton signal to a specific carbon signal. For example, the proton multiplet at ~2.6 ppm is now definitively assigned to the carbon at ~49.0 ppm (C-1'). This process is repeated for all protonated carbons, removing any doubt from the assignments made from the 1D spectra alone.

Step 4: Integrated Structural Confirmation

By combining the insights from all experiments, we can build a complete, validated picture of the 3-propylaminomorpholine structure.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Propylamino Morpholine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The topic specifies "3-Propylamino morpholine." However, searches for this chemical name and its potential CAS numbers have led to safety data for a closely related compound, 1,3-Cyclohexanebis(methylamine) , under the CAS number 2579-20-6 . Given the available safety information, this guide will focus on the handling protocols for 1,3-Cyclohexanebis(methylamine), which may be the intended substance of interest. It is crucial for researchers to verify the chemical identity and CAS number of their specific substance with their supplier's Safety Data Sheet (SDS) before proceeding.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Cyclohexanebis(methylamine). The following procedural guidance is designed to ensure the safe handling and disposal of this chemical, grounded in authoritative safety data.

Understanding the Hazards: The "Why" Behind the "How"

1,3-Cyclohexanebis(methylamine) is a corrosive substance that poses significant health risks upon exposure.[1] It can cause severe skin burns and serious eye damage.[1] Ingestion and skin contact are harmful.[1] Additionally, it may cause respiratory irritation.[1] Understanding these hazards is the first step in appreciating the critical importance of the personal protective equipment (PPE) and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 1,3-Cyclohexanebis(methylamine). The following recommendations are based on standard safety protocols for corrosive and hazardous chemicals.

Eye and Face Protection
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Rationale: Due to its corrosive nature, direct contact with the eyes can cause severe damage, including blindness.[2] Standard safety glasses may not provide adequate protection from splashes. Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in situations with a higher risk of splashing.

Skin Protection
  • Gloves: Wear compatible chemical-resistant gloves to prevent skin exposure.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2][3][4] This includes a lab coat, and for larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Rationale: The chemical causes skin burns and is harmful if it comes in contact with the skin.[1][5] Contaminated clothing should be removed immediately and washed before reuse.[6]

Respiratory Protection
  • Requirement: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

  • Rationale: Inhalation of vapors or mists can cause respiratory tract irritation.[1][4] Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the primary means of controlling exposure.[4] Respiratory protection should be used as a secondary measure.

Operational Plan: From Preparation to Disposal

A systematic approach to handling 1,3-Cyclohexanebis(methylamine) is crucial for ensuring safety.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle this chemical in a well-ventilated area.[7] The use of a chemical fume hood is strongly recommended to minimize the inhalation of vapors.

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[1] Wash your hands thoroughly after handling the substance.[7] An eyewash station and emergency shower must be readily available in the work area.[6]

Step-by-Step PPE Protocol
  • Donning (Putting On) PPE:

    • Put on a lab coat or other protective clothing.

    • Put on chemical safety goggles and a face shield if necessary.

    • Put on chemical-resistant gloves, ensuring they extend over the cuffs of the lab coat.

  • Doffing (Taking Off) PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the lab coat or protective clothing, turning it inside out as you remove it.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of 1,3-Cyclohexanebis(methylamine) and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled waste container for hazardous chemical waste. Do not dispose of it down the drain.[6]

  • Contaminated PPE: Disposable gloves and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste. Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[6]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1] Collect the absorbed material and place it in a suitable, closed container for disposal.[1] Ensure the cleanup is performed by personnel wearing the appropriate PPE.

Visual Workflow for PPE and Handling

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Locate_Safety Locate Emergency Shower & Eyewash Select_PPE->Locate_Safety Don_PPE Don PPE Correctly Locate_Safety->Don_PPE Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Segregate_Waste Segregate Waste at Point of Use Handle_Chem->Segregate_Waste Doff_PPE Doff PPE Safely Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for safe handling of 1,3-Cyclohexanebis(methylamine).

Summary of Safety Information

HazardRequired PPE / ActionRationale
Eye Contact Chemical safety goggles, face shieldCorrosive; can cause severe eye damage or blindness.[1][2]
Skin Contact Chemical-resistant gloves, lab coatCorrosive; causes skin burns and is harmful upon contact.[1][5]
Inhalation Use in a well-ventilated area/fume hoodVapors can cause respiratory tract irritation.[1][4]
Ingestion Do not eat, drink, or smoke in the labHarmful if swallowed.[1]
Spills Absorb with inert material, collect for disposalPrevent environmental contamination and exposure.[1]
Disposal Dispose of as hazardous wasteProtect the environment and public health.[6]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%. [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. [Link]

  • Tri-iso. (2015). Safety Data Sheet: 1, 3-BAC. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • PubChem. (n.d.). N-(3-Aminopropyl)morpholine. [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.